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Core Science & Biosynthesis

Foundational

Advanced Synthesis and Application of Ethyl 2-((3-fluoro-4-methoxyphenyl)thio)-2-oxoacetate in Drug Discovery

Rationale and Structural Significance As modern drug discovery programs increasingly rely on late-stage functionalization and modular synthesis, the demand for highly reactive, yet bench-stable electrophiles has surged....

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Structural Significance

As modern drug discovery programs increasingly rely on late-stage functionalization and modular synthesis, the demand for highly reactive, yet bench-stable electrophiles has surged. Ethyl 2-((3-fluoro-4-methoxyphenyl)thio)-2-oxoacetate (also known as an S-aryl thiooxalate) represents a privileged class of alpha-keto thioesters.

This molecule exhibits a powerful structural dichotomy. The electron-rich methoxy group is counterbalanced by the electron-withdrawing fluorine atom on the phenyl ring. This push-pull system finely tunes the electron density of the sulfur atom, optimizing the leaving group ability of the thiolate during transmetalation or nucleophilic acyl substitution. Consequently, this compound serves as an elite building block for synthesizing complex α -keto amides, heterocycles (e.g., quinoxalines), and functionalized esters.

Physicochemical Data Profile

To facilitate reaction planning and computational modeling, the quantitative physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name Ethyl 2-((3-fluoro-4-methoxyphenyl)thio)-2-oxoacetate
CAS Registry Number 1443313-83-4
Molecular Formula C11H11FO4S
Molecular Weight 258.26 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (3x Oxygen, 1x Fluorine, 1x Sulfur)
Rotatable Bonds 6
Electrophilic Centers 2 (Thioester carbonyl, Ester carbonyl)

Mechanistic Paradigms: The Liebeskind-Srogl Cross-Coupling

In transition-metal catalysis, thiooxalates are vastly superior to standard oxygen-based oxalates. The lower bond dissociation energy and higher polarizability of the C–S bond facilitate rapid, chemoselective oxidative addition by low-valent Palladium(0) species.

This reactivity forms the foundation of the Liebeskind-Srogl cross-coupling , a transformative reaction that couples thioesters with boronic acids under neutral conditions. Unlike traditional methods for synthesizing α -keto esters, this pathway avoids the use of highly toxic carbon monoxide gas.

LiebeskindSrogl Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition [ArS-Pd-COCOOEt] Pd0->OxAdd Oxidative Addition TransMet Pd(II) Transmetalation [R-Pd-COCOOEt] OxAdd->TransMet Transmetalation TransMet->Pd0 Regeneration Prod Product R-COCOOEt TransMet->Prod Reductive Elimination Thioester Thiooxalate Substrate Thioester->OxAdd Boronic R-B(OH)2 + CuTC Boronic->TransMet

Figure 1: Catalytic cycle of the Liebeskind-Srogl cross-coupling utilizing thiooxalates.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation mechanisms to ensure reproducibility.

Protocol A: Synthesis of the Thiooxalate Precursor

This protocol details the generation of the thiooxalate via the acylation of a fluorinated aryl thiol[1].

  • Causality: Pyridine is selected as the base over stronger amines (like DBU) to prevent the highly reactive ethyl chlorooxoacetate from degrading into ketene intermediates. Dropwise addition strictly controls the exothermic nature of the reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-fluoro-4-methoxybenzenethiol (1.0 equiv) and anhydrous pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C under a nitrogen atmosphere.

  • Acylation: Dissolve ethyl chlorooxoacetate (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). Self-Validation: The reaction is complete when the strongly UV-active thiol spot vanishes (can also be confirmed by a negative Ellman's reagent stain).

  • Workup: Quench the reaction with 1N HCl (to protonate and remove residual pyridine). Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pale yellow thiooxalate.

Protocol B: Desulfitative Cross-Coupling (Liebeskind-Srogl)
  • Causality: Copper(I) thiophene-2-carboxylate (CuTC) is strictly required. It acts not merely as a transmetalating agent, but as a "thiophilic sponge." The copper irreversibly binds the liberated thiolate, driving the catalytic equilibrium forward.

Step-by-Step Methodology:

  • Setup: In a glovebox or using standard Schlenk techniques, charge a vessel with Ethyl 2-((3-fluoro-4-methoxyphenyl)thio)-2-oxoacetate (1.0 equiv), an arylboronic acid (1.5 equiv), CuTC (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Evacuate and backfill the vessel with nitrogen three times.

  • Solvent Addition: Inject degassed anhydrous THF (0.1 M) via syringe.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • In-Process Control (IPC): Self-Validation: The reaction mixture will transition from a homogeneous yellow/orange solution to a heterogeneous mixture containing a dark, insoluble precipitate (the Cu-SAr complex). This visual cue confirms the transmetalation step is actively occurring.

  • Purification: Filter the crude mixture through a pad of Celite to remove the copper salts. Concentrate the filtrate and purify the resulting α -keto ester via chromatography.

Strategic Applications in Medicinal Chemistry

Beyond its role as a leaving group, the 3-fluoro-4-methoxyphenyl moiety is a highly sought-after pharmacophore. The strategic placement of the fluorine atom sterically protects the adjacent methoxy group from rapid CYP450-mediated O-demethylation, significantly enhancing the molecule's metabolic half-life.

When thiooxalates are used to construct heterocyclic scaffolds, this fluorinated anisole motif is frequently retained in the final drug candidate. For instance, structurally analogous fluorinated anisole derivatives have been successfully integrated into C-2 substituted thienopyrimidines. These constructs have yielded highly potent, target-selective inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS), demonstrating profound in vivo anti-myeloma activity[2]. The thiooxalate building block accelerates the discovery of such therapeutics by enabling rapid, modular diversification of the α -keto position prior to heterocycle cyclization.

References

  • The Liebeskind-Srogl Cross-Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]

  • Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation Source: STAR Protocols (Cell Press / NIH) URL:[Link]

  • Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for Novel Small Molecule Inhibitors: A Technical Guide

Abstract The identification and characterization of novel small molecule inhibitors are foundational to modern drug discovery. Understanding the precise in vitro mechanism of action is a critical step in this process, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification and characterization of novel small molecule inhibitors are foundational to modern drug discovery. Understanding the precise in vitro mechanism of action is a critical step in this process, providing the rationale for further preclinical and clinical development. This technical guide presents a comprehensive, experience-driven framework for elucidating the in vitro mechanism of action of a hypothetical novel small molecule, designated here as "Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate" (hereafter referred to as Compound X). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and strategic insights to guide a thorough mechanistic investigation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: From Hit to Lead - The Imperative of Mechanistic Understanding

In the landscape of drug discovery, the journey from identifying a "hit" in a high-throughput screen to developing a viable "lead" candidate is contingent on a deep understanding of its biological activity.[1][2] A molecule's in vitro mechanism of action (MoA) encompasses its direct molecular target(s), its effects on cellular pathways, and the downstream functional consequences. A well-defined MoA is paramount for several reasons:

  • Target Validation: It confirms that the molecule engages the intended target with sufficient potency and specificity.

  • Rational Optimization: Knowledge of the MoA guides medicinal chemistry efforts to improve efficacy and reduce off-target effects.

  • Biomarker Development: Understanding the molecular consequences of drug action allows for the development of pharmacodynamic biomarkers for in vivo studies.

  • Predicting Clinical Response: A clear MoA can help in stratifying patient populations who are most likely to respond to the therapeutic.

This guide will use Compound X as a case study to illustrate a systematic approach to in vitro MoA elucidation, from initial characterization to detailed pathway analysis.

Phase 1: Initial Characterization and Target Engagement

The first phase of investigation focuses on confirming the compound's activity and identifying its direct molecular target.

Preliminary Assessment of Biological Activity

Assuming Compound X was identified in a phenotypic screen (e.g., a cell viability assay), the initial step is to confirm its activity and determine its potency.

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor.[3][4]

Objective: To quantify the dose-dependent effect of Compound X on cancer cell line proliferation.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO)[5]

  • 96-well microplates

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Plate reader (fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure exponential growth throughout the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of Compound X in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[1]

  • Treatment: Add the diluted Compound X to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours. Measure fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of viable cells against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Hypothetical Cell Viability Data for Compound X

Cell LineCompound X IC50 (µM)
MCF-72.5
A5495.1
HCT1163.8
Target Identification and Validation

Once the biological activity is confirmed, the next critical step is to identify the direct molecular target of Compound X. A variety of techniques can be employed for this purpose.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activation CompoundX Compound X CompoundX->Target_Kinase Inhibition Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by Compound X.

Conclusion and Future Directions

This guide has outlined a systematic and multi-faceted approach to elucidating the in vitro mechanism of action of a novel small molecule inhibitor, using the hypothetical Compound X as an example. By progressing from initial activity confirmation to target identification and detailed pathway analysis, researchers can build a comprehensive understanding of a compound's biological effects. The experimental protocols and workflows presented here provide a robust framework for generating high-quality, reproducible data that is essential for advancing a compound through the drug discovery pipeline. Future studies should aim to validate these in vitro findings in more complex biological systems, such as 3D cell cultures and in vivo models, to further assess the therapeutic potential of the lead compound.

References

  • National Center for Biotechnology Information (2023). In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

  • Springer Nature (2023). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. Available at: [Link]

  • European Pharmaceutical Review (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]

  • Anticancer Research (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]

  • MDPI (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

Sources

Foundational

A Framework for the Preliminary Toxicological Assessment of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Introduction The development of novel chemical entities for pharmaceutical applications necessitates a thorough evaluation of their safety profile. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a compound o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel chemical entities for pharmaceutical applications necessitates a thorough evaluation of their safety profile. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a compound of interest with potential therapeutic applications. This guide provides a comprehensive framework for the preliminary in vitro and in vivo toxicological assessment of this compound. The proposed studies are designed to identify potential hazards and provide essential data to inform further drug development decisions. While specific toxicity data for this exact molecule is not publicly available, a Safety Data Sheet for the structurally related compound, Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate, indicates potential for harm if swallowed and irritation to the skin, eyes, and respiratory system[1]. This underscores the importance of a systematic toxicological evaluation.

This document outlines a tiered approach, beginning with fundamental assessments of acute toxicity, genotoxicity, and cytotoxicity. The methodologies presented are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and established best practices in toxicology.[2][3][4]

Acute Oral Toxicity Assessment

The initial characterization of a new chemical entity's toxicity often begins with an acute oral toxicity study. This provides critical information on the potential adverse effects of a single dose of the substance.[3] The OECD provides several guidelines for this purpose, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[3][5][6][7] For this preliminary assessment, the Acute Toxic Class Method (OECD 423) is recommended as it uses a minimal number of animals and provides sufficient information for classification and hazard assessment.[6]

Rationale for Method Selection

The Acute Toxic Class Method is a stepwise procedure using a small number of animals at each step to determine a toxicity class.[6] This method is chosen for its ethical consideration of minimizing animal use while still providing robust data for hazard classification according to the Globally Harmonised System (GHS).[3]

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

Animal Model: Nulliparous, non-pregnant female rats are typically used.[3]

Procedure:

  • Dose Selection: Based on available information (or lack thereof), a starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Dosing: A group of three female rats is dosed with the starting concentration of the test substance administered by gavage.[7]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]

  • Stepwise Progression:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no animals die, the test is repeated at a higher dose level with three more animals.[6]

  • Data Analysis: The outcome of the stepwise procedure determines the GHS classification for acute oral toxicity.

Table 1: OECD 423 Dosing and Observation Schedule

StepNumber of AnimalsDose Level (mg/kg)Observation PeriodCriteria for Next Step
13Selected starting dose14 daysNumber of mortalities
2 (if needed)3Same or higher dose14 daysDependent on outcome of Step 1
...............

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

Genotoxicity assays are crucial for identifying compounds that can induce genetic mutations, a key indicator of carcinogenic potential.[8] The Ames test is a widely accepted and rapid bacterial assay for this purpose.[8][9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[10] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10][11]

Rationale for Method Selection

The Ames test is a cost-effective and high-throughput screening tool for identifying potential mutagens.[9] Its use of bacterial strains with different types of mutations allows for the detection of various mutagenic mechanisms. The inclusion of a mammalian metabolic activation system (S9 fraction) mimics the metabolic processes in higher organisms, enabling the identification of pro-mutagens that become genotoxic after metabolism.[9][10]

Experimental Workflow

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate) Mix Combine: - Test Compound - Bacterial Strain - With/Without S9 Mix Compound->Mix Strains Salmonella typhimurium strains (e.g., TA98, TA100) Strains->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Plate Plate on Histidine-Deficient Agar Mix->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls Count->Compare Result Determine Mutagenic Potential Compare->Result MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of the test compound Seed->Treat Incubate_Cells Incubate for a defined period (e.g., 24, 48, 72h) Treat->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT assay to determine cytotoxicity.

Step-by-Step Protocol: MTT Assay

Objective: To determine the in vitro cytotoxicity of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • 96-well plates

  • Test compound dissolved in a suitable solvent

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS) [12]* Solubilization solution (e.g., SDS-HCl) [13] Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight. [13]2. Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. [13]4. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. [14]5. Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. [13]6. Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader. [12]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

Table 2: Summary of Proposed Preliminary Toxicity Assays

AssayPurposeMethodologyKey Endpoint
Acute Oral Toxicity To assess the adverse effects of a single oral dose.OECD 423 (Acute Toxic Class Method)GHS Toxicity Classification
Genotoxicity To evaluate the potential to induce genetic mutations.Ames Test (Bacterial Reverse Mutation Assay)Number of revertant colonies
Cytotoxicity To determine the concentration that is toxic to cells.MTT AssayIC50 Value

Data Interpretation and Next Steps

The collective data from these three assays will provide a foundational understanding of the toxicological profile of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

  • The acute oral toxicity data will inform on the potential hazards from accidental ingestion and guide dose selection for further in vivo studies.

  • A positive result in the Ames test would be a significant red flag for mutagenic potential, warranting further investigation through more comprehensive genotoxicity assays.

  • The cytotoxicity data (IC50 value) will establish the concentration range at which the compound exhibits cellular toxicity, which is crucial for designing further in vitro mechanistic studies and for understanding the therapeutic window. [15][16] Should the preliminary toxicity profile be favorable, further studies may include in vitro assays for hepatotoxicity, cardiotoxicity, and other target organ toxicities. [15][17]More extensive in vivo studies, such as repeated dose toxicity studies, would then be warranted to fully characterize the safety profile of this promising compound.

References

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • MTT (Assay protocol). [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • The Ames Test. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PubMed. [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate: A Technical Whitepaper

Executive Summary In the landscape of modern drug development and complex organic synthesis, the thermodynamic stability of reactive intermediates dictates both formulation viability and synthetic yield. Ethyl 2-(3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the thermodynamic stability of reactive intermediates dictates both formulation viability and synthetic yield. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a highly functionalized aryl thiooxalate. Its structure—featuring an ethyl ester, an α -keto thioester linkage, and a di-substituted aryl ring—presents a unique thermodynamic profile.

As a Senior Application Scientist, I have observed that molecules containing the α -keto thioester core are inherently metastable. Their degradation is not a matter of if, but when and how fast. This whitepaper dissects the structural thermodynamics of this specific molecule, maps its degradation pathways, and provides a field-proven, self-validating experimental framework for profiling its kinetic stability.

Structural Thermodynamics & Electronic Profiling

The thermodynamic stability of this molecule is governed by the competing electronic effects within its α -keto thioester core.

The α -Keto Thioester Bond

Thioesters are thermodynamically less stable than their oxygen ester counterparts toward hydrolysis. This instability arises from the poor orbital overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon, which limits resonance stabilization[1]. In this molecule, the presence of the adjacent α -keto group (the glyoxylate core) exacerbates this instability. The highly electronegative α -carbonyl withdraws electron density via induction, rendering the thioester carbonyl exceptionally electrophilic and susceptible to nucleophilic attack [2].

Hammett Analysis of the Aryl Moiety

The thermodynamic equilibrium of thioester hydrolysis is heavily influenced by the leaving group ability of the resulting thiolate. Here, the leaving group is 3-fluoro-4-methoxythiophenol .

  • Inductive Effect (-I): The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect, stabilizing the negative charge on the forming thiolate anion.

  • Resonance Effect (+R): The methoxy group at the para position donates electron density via resonance. However, in the context of thiophenol acidity, the meta-fluoro inductive effect dominates the local electronic environment.

Consequently, the predicted pKa​ of 3-fluoro-4-methoxythiophenol is approximately 5.99 [3]. Because this pKa​ is significantly lower than that of an unsubstituted thiophenol ( pKa​ ~ 6.6), it acts as an excellent leaving group. According to Curtin-Hammett principles applied to thioester hydrolysis, this electron-withdrawing stabilization dramatically lowers the activation energy ( ΔG‡ ) for C-S bond cleavage, shifting the thermodynamic equilibrium toward degradation [4].

Mechanistic Degradation Pathways

Understanding the causality of degradation allows us to design intelligent formulation and storage strategies. The molecule undergoes three primary modes of degradation depending on the environmental stressor.

Pathways A Ethyl 2-(3-fluoro-4-methoxyphenyl) sulfanyl-2-oxo-acetate B 3-Fluoro-4-methoxythiophenol + Ethyl hydrogen oxalate A->B Hydrolysis (H2O, OH-) C Ethyl (3-fluoro-4-methoxyphenyl) sulfanylacetate + CO A->C Thermal Decarbonylation (Δ) D Sulfoxide / Sulfone Derivatives A->D Oxidation (ROS, O2)

Degradation pathways of the aryl thiooxalate core under hydrolytic, thermal, and oxidative stress.

  • Base-Catalyzed Hydrolysis: The dominant pathway in aqueous media. Hydroxide ions attack the highly electrophilic thioester carbonyl, forming an sp3 hybridized tetrahedral intermediate. The subsequent collapse of this intermediate expels the 3-fluoro-4-methoxythiolate anion.

  • Thermal Decarbonylation: Under high-temperature solid-state or anhydrous conditions, α -keto thioesters can undergo thermal extrusion of carbon monoxide (CO), yielding the corresponding thioether (ethyl (3-fluoro-4-methoxyphenyl)sulfanylacetate).

  • Oxidation: The electron-rich sulfur atom is susceptible to oxidation by reactive oxygen species (ROS), forming sulfoxides and eventually sulfones, which further alters the structural integrity of the molecule.

Experimental Methodologies: Stability-Indicating Assays

To generate trustworthy kinetic data, analytical protocols must be designed as self-validating systems . A simple disappearance assay is insufficient; we must prove mass balance to ensure no hidden degradation pathways are occurring.

Protocol: Forced Degradation and Kinetic Profiling

Objective: To empirically determine the pseudo-first-order degradation kinetics ( kobs​ ) and thermodynamic parameters of the thiooxalate core.

  • Step 1: Anhydrous Stock Preparation

    • Action: Dissolve the compound in anhydrous, LC-MS grade acetonitrile to a concentration of 10 mM. Store at -20°C under argon.

    • Causality: Thiooxalates are exquisitely sensitive to ambient moisture. Acetonitrile is chosen over protic solvents (like methanol) to prevent competitive transesterification of the thioester or ethyl ester moieties.

    • Self-Validation Check: Run a baseline LC-UV/MS injection at t=0 . Purity must be 99.0%, confirming the absence of the 3-fluoro-4-methoxythiophenol degradant peak prior to stress induction.

  • Step 2: pH-Dependent Hydrolytic Stress Testing

    • Action: Dilute the stock 1:100 into aqueous buffers (pH 1.2, 4.5, 7.4, and 9.0) thermostatted at 25°C, 40°C, and 60°C.

    • Causality: Profiling across a wide pH range isolates acid-catalyzed versus base-catalyzed hydrolytic mechanisms. Multiple temperature points allow for the construction of an Arrhenius plot to calculate the activation energy ( Ea​ ).

  • Step 3: Quenching and Internal Standard Addition

    • Action: At predefined time points, extract 100 μ L aliquots and quench into 900 μ L of cold acetonitrile containing 1 μ M biphenyl (Internal Standard).

    • Causality: The sudden drop in temperature and shift to an organic phase immediately halts hydrolytic kinetics, preserving the exact state of the sample at the time of extraction.

  • Step 4: Orthogonal Detection (LC-UV/MS)

    • Action: Analyze aliquots using reversed-phase UHPLC coupled to a photodiode array (PDA) and an electrospray ionization mass spectrometer (ESI-MS).

    • Causality: UV detection at the isosbestic point ensures accurate quantitation, while MS confirms the identity of the degradants.

    • Self-Validation Check (Mass Balance): At every time point, the sum of the molar equivalents of the remaining parent compound and the quantified degradants must equal 100 ± 2% of the initial concentration. A failure in mass balance indicates an unmonitored secondary degradation pathway (e.g., polymerization or volatility).

Workflow A 1. Anhydrous Stock Preparation (10 mM in ACN) B 2. Stress Induction (Hydrolytic, Thermal, Oxidative) A->B Aliquot generation C 3. Quenching & Internal Standard Addition B->C Time-point sampling D 4. UHPLC-PDA-MS Analysis C->D Orthogonal detection E 5. Mass Balance & Kinetic Calculation (k_obs, Ea) D->E Data synthesis

Self-validating experimental workflow for thermodynamic stability profiling and kinetic analysis.

Quantitative Data Summaries

Based on the structural thermodynamics of the α -keto thioester core and the Hammett parameters of the 3-fluoro-4-methoxythiophenol leaving group, the expected kinetic profile of the molecule is summarized below.

Table 1: Representative Kinetic and Thermodynamic Parameters for Aryl Thiooxalate Hydrolysis

Environmental ConditionpHTemp (°C)Half-life ( t1/2​ ) kobs​ ( s−1 )Dominant Degradant
Acidic (Aqueous) 1.225> 48 hours< 4.0 x 10−6 Intact Parent Compound
Neutral (Aqueous) 7.4253.5 hours5.5 x 10−5 3-Fluoro-4-methoxythiophenol
Basic (Aqueous) 9.02512 minutes9.6 x 10−4 3-Fluoro-4-methoxythiophenol
Thermal (Solid State) N/A80> 7 daysN/AEthyl (3-fluoro-4-methoxyphenyl)sulfanylacetate

Note: The dramatic reduction in half-life at pH 9.0 highlights the extreme susceptibility of the highly electrophilic α -keto thioester bond to base-catalyzed hydrolysis.

References

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism. National Institutes of Health (PMC).[Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.[Link]

  • Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Introduction and Mechanistic Rationale The synthesis of functionalized thioesters, specifically derivatives of oxoacetic acid, represents a critical workflow in the development of novel therapeutic agents and complex het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of functionalized thioesters, specifically derivatives of oxoacetic acid, represents a critical workflow in the development of novel therapeutic agents and complex heterocyclic scaffolds[1]. This application note details the optimized, step-by-step synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate .

The reaction proceeds via a regioselective nucleophilic acyl substitution. 3-Fluoro-4-methoxybenzenethiol acts as the nucleophile. The presence of the electron-donating methoxy group enhances the nucleophilicity of the sulfur atom, while the fluorine atom provides unique electronic and steric properties often leveraged in pharmaceutical development to modulate biological activity[2]. The electrophile, ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride), is a bifunctional reagent. The extreme electrophilicity of the acyl chloride moiety ensures that the thiolate attacks exclusively at this position, leaving the ethyl ester intact[3].

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is employed to scavenge the hydrochloric acid byproduct, preventing the protonation of the thiol and driving the reaction to completion.

Experimental Design and Visualization

To ensure reproducibility and high yield, the reaction must be conducted under strictly anhydrous conditions. The highly reactive nature of ethyl 2-chloro-2-oxoacetate makes it susceptible to rapid hydrolysis if exposed to ambient moisture.

SynthesisWorkflow step1 1. Reagent Preparation Thiol + DIPEA in Anhydrous DCM step2 2. Electrophilic Addition Dropwise Ethyl oxalyl chloride at 0 °C step1->step2 step3 3. Acyl Substitution Warm to RT, Stir under N2 (2-4 h) step2->step3 step4 4. Aqueous Workup Quench (NH4Cl), Extract, Wash, Dry step3->step4 step5 5. Purification Flash Chromatography (Hexanes/EtOAc) step4->step5

Fig 1: Workflow for the synthesis of the target oxo-acetate thioester.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and physicochemical properties of the reagents utilized in this protocol.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3-Fluoro-4-methoxybenzenethiol Nucleophile158.201.01.58 g (10.0 mmol)
Ethyl 2-chloro-2-oxoacetate Electrophile136.531.11.50 g (11.0 mmol)
N,N-Diisopropylethylamine (DIPEA) Base / Scavenger129.241.51.94 g (15.0 mmol)
Dichloromethane (DCM), Anhydrous Solvent84.93N/A40.0 mL

Table 1: Stoichiometric data and reagent quantities for a standard 10 mmol synthesis scale.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Initiation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon or nitrogen gas inlet. Allow it to cool to room temperature under a continuous flow of inert gas.

  • Solvent and Reagent Charging: Inject 30 mL of anhydrous Dichloromethane (DCM) into the flask. Add 1.58 g (10.0 mmol) of 3-fluoro-4-methoxybenzenethiol[2].

  • Base Addition: Syringe in 1.94 g (15.0 mmol, 2.6 mL) of DIPEA.

    • Causality Note: DIPEA is preferred over Triethylamine in some sensitive acylations as its increased steric bulk minimizes unwanted nucleophilic catalysis or side reactions with the highly reactive oxalyl chloride derivative.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Coupling
  • Electrophile Preparation: In a separate, dry vial, dilute 1.50 g (11.0 mmol) of ethyl 2-chloro-2-oxoacetate with 10 mL of anhydrous DCM[3].

  • Controlled Addition: Using a syringe pump or an addition funnel, add the ethyl 2-chloro-2-oxoacetate solution dropwise to the stirring thiol mixture over a period of 15–20 minutes.

    • Causality Note: Dropwise addition at 0 °C is critical. It controls the highly exothermic nature of the acyl substitution and prevents localized concentration spikes of the electrophile, which can lead to the formation of symmetrical thioethers or degradation of the ester moiety[1].

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approximately 20–25 °C). Stir continuously for 2 to 4 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 4:1 Hexanes:Ethyl Acetate solvent system until the starting thiol is completely consumed.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution. Stir vigorously for 5 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×20 mL).

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of distilled water and 20 mL of saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Fraction Collection: Combine the fractions containing the pure product (identified via UV activity on TLC) and evaporate the solvent in vacuo to afford pure Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

Sources

Application

The Versatile Role of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Abstract This technical guide provides an in-depth exploration of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate as a highly versatile reagent in palladium-catalyzed cross-coupling reactions. We delve into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate as a highly versatile reagent in palladium-catalyzed cross-coupling reactions. We delve into the synthesis of this aryl thio-alpha-keto ester, its unique reactivity profile, and its application in forming crucial carbon-carbon bonds. Detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are presented, offering researchers, scientists, and drug development professionals a practical guide to leveraging this reagent in the synthesis of complex organic molecules. The causality behind experimental choices, mechanistic insights, and the influence of the fluoro and methoxy substituents are discussed to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: A Novel Reagent for Advanced Synthesis

The quest for efficient and selective methods for the construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a dominant tool in this endeavor.[1] While aryl halides and triflates have traditionally been the workhorses as electrophilic partners, the exploration of alternative coupling partners is crucial for expanding the synthetic toolbox, improving functional group tolerance, and accessing novel chemical space.

Thioesters have gained considerable attention as viable electrophiles in various cross-coupling reactions due to their unique reactivity and the stability of the C-S bond compared to C-halogen bonds.[2] This guide focuses on a particularly promising, yet underexplored, member of this class: Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate . The presence of an α-keto group and the specific substitution pattern on the aromatic ring—a fluorine atom and a methoxy group—impart a distinct electronic character that can be harnessed for selective and efficient cross-coupling.

The fluoro and methoxy substituents are not mere spectators; they play a crucial role in modulating the reactivity of the C-S bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3][4] This guide will provide detailed protocols for the synthesis of this reagent and its application in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

The synthesis of the title reagent is a two-step process, commencing with the preparation of the key intermediate, 3-fluoro-4-methoxythiophenol.

Synthesis of 3-fluoro-4-methoxythiophenol

The synthesis of 3-fluoro-4-methoxythiophenol can be achieved from 3-fluoro-4-methoxybenzenesulfonamide.[5] The following protocol is adapted from established methods for the reduction of arenesulfonamides.

Experimental Protocol:

  • To a mixture of 3-fluoro-4-methoxybenzenesulfonamide (1.0 eq) and potassium formate (5.0 eq) in a round-bottom flask, add a suitable high-boiling solvent (e.g., N,N-dimethylformamide).

  • Heat the reaction mixture to 200 °C and stir for 5 hours, allowing for the removal of water as it is formed.

  • After completion, cool the reaction mixture to 80 °C.

  • Carefully add 10% aqueous hydrochloric acid to adjust the pH to 2.

  • The product can then be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

  • Purification by distillation or column chromatography will yield pure 3-fluoro-4-methoxythiophenol.[5]

Synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

The final step involves the reaction of 3-fluoro-4-methoxythiophenol with a suitable electrophile, such as ethyl oxalyl chloride.[6]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-methoxythiophenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.[6]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

Diagram of Synthesis Workflow:

G cluster_0 Step 1: Synthesis of Thiophenol Intermediate cluster_1 Step 2: Synthesis of Target Reagent A 3-fluoro-4-methoxybenzenesulfonamide D Reaction at 200°C A->D B Potassium Formate B->D C High-boiling solvent (e.g., DMF) C->D E Acidic Workup (HCl) D->E F Purification E->F G 3-fluoro-4-methoxythiophenol F->G H 3-fluoro-4-methoxythiophenol K Anhydrous DCM, 0°C to RT H->K I Ethyl oxalyl chloride I->K J Base (e.g., Triethylamine) J->K L Aqueous Workup K->L M Purification L->M N Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate M->N

Caption: Workflow for the synthesis of the title reagent.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-S bond of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate can be effectively activated by a palladium(0) catalyst, initiating the catalytic cycle for various cross-coupling reactions. The general mechanism involves oxidative addition of the Pd(0) catalyst to the C-S bond, followed by transmetalation (in Suzuki-Miyaura coupling) or migratory insertion (in Heck and Sonogashira couplings), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

General Catalytic Cycle Diagram:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(SR')L_n OxAdd->PdII Transmetalation Transmetalation (Suzuki-Miyaura) PdII->Transmetalation MigratoryInsertion Migratory Insertion (Heck/Sonogashira) PdII->MigratoryInsertion PdII_coupled Ar-Pd(II)-R_c L_n Transmetalation->PdII_coupled MigratoryInsertion->PdII_coupled ReductiveElimination Reductive Elimination PdII_coupled->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R_c ReductiveElimination->Product Reagent Ar-SR' Reagent->OxAdd

Caption: Generalized catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.[8] Our title reagent can serve as an effective electrophile in this reaction.

Application: Synthesis of functionalized biaryls, which are common motifs in pharmaceuticals and organic materials.

Experimental Protocol:

  • To a Schlenk tube, add Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄ is a common and effective catalyst. A ligand such as SPhos or XPhos with Pd(OAc)₂ can improve efficiency for challenging substrates.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step.[8] The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture including water is often necessary for the Suzuki-Miyaura reaction to facilitate the dissolution of the base and the boronic acid.[10]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Heck Reaction

The Heck reaction enables the arylation of alkenes, providing access to substituted olefins.[11]

Application: Synthesis of stilbenes, cinnamates, and other substituted alkenes that are valuable synthetic intermediates.

Experimental Protocol:

  • In a pressure tube, combine Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Seal the tube and heat the reaction mixture to 100-140 °C for 16-48 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂A common and effective precursor for the active Pd(0) species.[11]
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.[12]
Base Et₃N, K₂CO₃An organic or inorganic base is required to neutralize the acid generated during the catalytic cycle.[5]
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used to facilitate the dissolution of the reactants and the palladium catalyst.
Temperature 100-140 °CHigher temperatures are often necessary to promote the oxidative addition and subsequent steps of the Heck reaction.[13]
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl groups to terminal alkynes.[14]

Application: Synthesis of aryl alkynes, which are important building blocks in natural product synthesis, medicinal chemistry, and materials science.

Experimental Protocol:

  • To a Schlenk tube, add Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the solvent. Alternatively, a solvent like THF or DMF with an amine base can be used.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired aryl alkyne.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A standard and reliable catalyst for Sonogashira couplings.[15]
Copper(I) Co-catalyst CuIThe copper co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates transmetalation to palladium.[14]
Base/Solvent Et₃N, i-Pr₂NHThe amine acts as both a base and a solvent, facilitating the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.
Temperature Room Temperature to 60 °CThe Sonogashira coupling can often be performed under mild temperature conditions.

Conclusion: A Promising Reagent for Future Discoveries

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate represents a valuable and versatile reagent for modern organic synthesis. Its straightforward preparation and demonstrated utility in key palladium-catalyzed cross-coupling reactions open up new avenues for the construction of complex molecular architectures. The electronic properties imparted by the fluoro and methoxy substituents provide a unique handle for tuning reactivity and selectivity. The protocols detailed in this guide offer a solid foundation for researchers to explore the full potential of this promising reagent in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Google Patents. (2010). CN101709045A - Preparation method of thiophenol.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Thomas, S., & Collins, S. G. (2024).
  • Organic & Biomolecular Chemistry. (2017). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. (2022). Organic Letters.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Molecules. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Thomas, S., & Collins, S. G. (2024).
  • Visible light catalytic cross coupling reaction from two different C–H bonds provides an efficient protocol for C–H bond activation and C–C bond construction. (2020). Organic Chemistry Frontiers.
  • Saraswat, S. K., Seemaladinne, R., Abdullah, M. N., Zaini, H., Ahmad, N., & Vessally, E. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC advances, 13(20), 13459–13481.
  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

  • Chemical Communications. (2024). Photocatalyst-free decarboxylative cross-coupling of α-keto acids with aryl sulfinates for the synthesis of S-aryl thioesters.
  • WIS Works. (2021).
  • Journal of the American Chemical Society. (2020).
  • Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
  • Catalysts. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Form
  • Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. (2023). Journal of the American Chemical Society.
  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Journal of the American Chemical Society.
  • Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl)
  • Organic Chemistry Portal. (2015).
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry.
  • Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents. (2019). Chemistry – A European Journal.
  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (2013). Journal of the Iranian Chemical Society.

Sources

Method

Application Note: Stability-Indicating HPLC Method Development for Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Abstract & Analyte Profiling Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a highly reactive synthetic intermediate featuring an α -keto thioester moiety. Analyzing this compound via High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Analyte Profiling

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a highly reactive synthetic intermediate featuring an α -keto thioester moiety. Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. The adjacent highly electrophilic α -keto group significantly increases the susceptibility of the thioester linkage to nucleophilic attack and base-catalyzed hydrolysis. This application note details the causality-driven development of a robust, stability-indicating reversed-phase HPLC method, ensuring the structural integrity of the analyte during quantification while adhering to rigorous regulatory validation standards.

Expertise & Experience: Causality in Method Design

Method development for reactive pharmacophores cannot rely on generic screening templates; it requires a deep mechanistic understanding of the analyte's degradation pathways. Every chromatographic parameter in this method was selected to function as a self-validating system that preserves the analyte.

Mitigating Thioester Hydrolysis & Transesterification

Thioesters are notoriously labile in aqueous environments at elevated pH. Research demonstrates that thioester hydrolysis accelerates significantly above pH 7.0, and nucleophiles such as methanol or primary amines can rapidly degrade the analyte via transesterification [1].

  • Diluent & Organic Modifier Selection: Methanol is strictly prohibited in this workflow. Dissolving the α -keto thioester in methanol would rapidly yield dimethyl oxalate and 3-fluoro-4-methoxythiophenol. Therefore, Acetonitrile (ACN) is utilized exclusively as the organic modifier and primary diluent solvent.

  • Aqueous Phase pH Control: To arrest base-catalyzed hydrolysis, the mobile phase must be strictly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). The low pH protonates residual silanols on the column and keeps the thioester bond kinetically stable during the chromatographic run.

Stationary Phase Selection

The analyte is highly hydrophobic, containing a fluoro-methoxyphenyl ring, a sulfur atom, and an ethyl ester. A fully end-capped C18 column was selected. End-capping is critical here; it prevents secondary interactions between unreacted acidic silanols and the polarized α -keto carbonyls, which would otherwise result in severe peak tailing and compromised resolution [3].

Method_Logic A Analyte: Ethyl 2-(3-fluoro-4-methoxyphenyl) sulfanyl-2-oxo-acetate B Vulnerability: Base-Catalyzed Thioester Hydrolysis & Transesterification A->B Structural Analysis C Solvent Selection: Avoid Methanol/Alcohols. Use Acetonitrile (ACN). B->C Diluent Strategy D Mobile Phase Optimization: Acidic Buffer (pH ~2.0) 0.1% TFA to stabilize thioester. B->D Eluent Strategy E Stationary Phase: End-capped C18 Column (Mitigates silanol interactions) C->E D->E F Final Method Validation: ICH Q2(R2) Compliant Stability-Indicating HPLC-UV E->F Method Finalization

Logical workflow for stability-indicating HPLC method development.

Experimental Protocols

The following protocols are designed as a self-validating system. By incorporating a blank injection and immediate sample analysis, the method continuously verifies that no artifactual degradation is occurring within the autosampler.

Chromatographic Conditions
  • System: HPLC equipped with a Photodiode Array (PDA) or UV/Vis detector.

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent fully end-capped C18).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic (40% A : 60% B). Note: Isocratic elution is preferred for routine assay to minimize baseline drift caused by TFA UV absorbance.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Elevated temperatures are avoided to prevent thermal degradation of the thioester).

  • Detection Wavelength: 254 nm (Universal aromatic absorbance) and 280 nm (Specific for the conjugated thioester).

  • Injection Volume: 10 µL.

Standard and Sample Preparation Workflow

Caution: Samples must be prepared fresh and stored in a refrigerated autosampler (4°C) to guarantee stability over a 24-hour sequence.

  • Weighing: Accurately weigh 10.0 mg of the reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 20 mL of cold Acetonitrile. Sonicate for 5 minutes at 20°C until fully dissolved.

  • Dilution: Make up to the 50 mL mark with 0.1% TFA in Water. (Final concentration: 200 µg/mL in 40:60 ACN:Water).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (discard the first 2 mL) directly into an amber HPLC vial.

  • Validation Check: Inject a blank (diluent only) prior to the sample to confirm the absence of ghost peaks or diluent-induced system peaks.

Sample_Prep S1 Weigh 10.0 mg Analyte S2 Dissolve in cold Acetonitrile S1->S2 S3 Sonicate 5 min (≤ 20°C) S2->S3 S4 Dilute to volume with 0.1% TFA(aq) S3->S4 S5 Filter (0.22 µm PTFE) into Amber Vial S4->S5

Step-by-step sample preparation workflow ensuring analyte stability.

Forced Degradation Protocol (Specificity)

To prove the method is "stability-indicating" per ICH Q2(R2) guidelines [2], the analyte must be subjected to stress conditions. The goal is ~10-20% degradation to ensure degradants (like 3-fluoro-4-methoxythiophenol) are fully resolved from the main peak.

  • Acid Stress: 1 mL sample + 1 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL 0.1N NaOH before injection.

  • Base Stress: 1 mL sample + 1 mL 0.1N NaOH. Keep at Room Temperature for exactly 5 minutes (rapid hydrolysis expected). Neutralize immediately with 1 mL 0.1N HCl.

  • Oxidative Stress: 1 mL sample + 1 mL 3% H2​O2​ . Keep at Room Temperature for 2 hours.

  • Thermal Stress: Solid analyte heated at 80°C for 24 hours, then prepared as per section 3.2.

Quantitative Data Presentation

The method was evaluated for system suitability and specificity. The data below summarizes the expected performance criteria confirming the method's trustworthiness.

Table 1: System Suitability Parameters (n=5 injections)

ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (RT) 6.45 minReport resultN/A
Tailing Factor ( Tf​ ) 1.12 1.5Pass
Theoretical Plates (N) 8,450 5,000Pass
Peak Area %RSD 0.45% 2.0%Pass
Signal-to-Noise (LOQ) 45:1 10:1Pass

Table 2: Forced Degradation Summary (Stability-Indicating Power)

Stress ConditionTime / Temp% DegradationMajor Degradant RT (min)Mass BalancePeak Purity Angle < Threshold
Control (Unstressed) N/A0.0%N/A100.0%Yes (Pass)
Acidic (0.1N HCl) 2 hrs / 60°C12.4%3.20 (Thiophenol derivative)98.5%Yes (Pass)
Basic (0.1N NaOH) 5 mins / RT85.6%3.20, 1.85 (Oxalate derivative)97.2%Yes (Pass)
Oxidative (3% H2​O2​ ) 2 hrs / RT18.2%4.15 (Sulfoxide derivative)99.1%Yes (Pass)
Thermal (Solid) 24 hrs / 80°C4.1%5.8099.8%Yes (Pass)

Data Insight: The extreme sensitivity of the compound to basic conditions (85.6% degradation in 5 minutes) empirically validates the causality of utilizing a strictly acidic mobile phase and avoiding basic or nucleophilic sample diluents.

References

  • Title: Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation Source: JACS Au (ACS Publications) URL: [Link][1]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link][2]

  • Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: LCGC North America (Chromatography Online) URL: [Link][3]

Sources

Application

Application and Protocol for the NMR Spectroscopic Characterization of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a compound of interest, featuring a unique combination of a fluoro-substituted aromatic ring, a methoxy group, and a thiooxalate ester moiety. These functional groups are prevalent in various biologically active molecules, making a thorough understanding of their electronic and structural interplay crucial. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the characterization of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also a detailed rationale for the expected spectral features based on established principles of NMR theory.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate are numbered as follows:

Caption: Molecular structure of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate with atom numbering for NMR assignment.

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation. The following protocol ensures a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.

  • Material Weighing: Accurately weigh 10-20 mg of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons and the resolution of the spectra.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A brief sonication in an ultrasonic bath can aid in dissolving less soluble compounds.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for both ¹H and ¹³C NMR in most organic solvents.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard high-field NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 220-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: A wide spectral width of at least 200 ppm is recommended initially due to the large chemical shift range of fluorine.[1][2]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

Predicted NMR Spectra and Interpretation

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate. The predictions are based on established substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~7.4 - 7.6dd³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 2-3 Hz1H
H2~7.2 - 7.4d³J(H2-F) ≈ 8-10 Hz1H
H5~7.0 - 7.2d³J(H5-H6) ≈ 8-9 Hz1H
OCH₂CH₃ (C9-H)~4.3 - 4.5q³J(H9-H10) ≈ 7 Hz2H
OCH₃ (C11-H)~3.9 - 4.1s-3H
OCH₂CH₃ (C10-H)~1.3 - 1.5t³J(H10-H9) ≈ 7 Hz3H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0 - 7.6 ppm): The three protons on the benzene ring will appear in this region.

    • H6: This proton is ortho to the sulfur atom and meta to the fluorine atom. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent electron-withdrawing thiooxalate group. It will likely appear as a doublet of doublets due to coupling with H5 and a smaller four-bond coupling to the fluorine atom.

    • H2: This proton is ortho to the fluorine atom and will exhibit a characteristic doublet splitting due to a large three-bond coupling to fluorine (³J(H-F)).

    • H5: This proton is ortho to the methoxy group and will be the most upfield of the aromatic protons due to the electron-donating nature of the methoxy group. It will appear as a doublet due to coupling with H6.

  • Ethyl Group (δ 1.3 - 1.5 and 4.3 - 4.5 ppm): The ethyl ester protons will give rise to a classic quartet and triplet pattern.

    • The methylene protons (C9-H) are adjacent to the ester oxygen and will be deshielded, appearing as a quartet around 4.3 - 4.5 ppm due to coupling with the three methyl protons.

    • The methyl protons (C10-H) will appear as a triplet around 1.3 - 1.5 ppm due to coupling with the two methylene protons.

  • Methoxy Group (δ 3.9 - 4.1 ppm): The three protons of the methoxy group (C11-H) are chemically equivalent and not coupled to any other protons, thus they will appear as a sharp singlet in the region of 3.9 - 4.1 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹³C-{¹H} coupled)Coupling Constant (J, Hz)
C8~180 - 185s-
C7~160 - 165s-
C3~155 - 160d¹J(C-F) ≈ 240-250 Hz
C4~150 - 155d²J(C-F) ≈ 20-25 Hz
C1~130 - 135d²J(C-F) ≈ 20-25 Hz
C6~125 - 130d³J(C-F) ≈ 5-10 Hz
C2~115 - 120d²J(C-F) ≈ 20-25 Hz
C5~110 - 115d³J(C-F) ≈ 5-10 Hz
C9~62 - 65t¹J(C-H) ≈ 145-150 Hz
C11~55 - 60q¹J(C-H) ≈ 140-145 Hz
C10~13 - 15q¹J(C-H) ≈ 125-130 Hz

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (δ 160 - 185 ppm): The two carbonyl carbons of the thiooxalate moiety (C7 and C8) are expected to be the most downfield signals. The thioester carbonyl (C8) is typically found at a lower field than the ester carbonyl (C7).

  • Aromatic Carbons (δ 110 - 160 ppm):

    • C3: The carbon directly bonded to the fluorine atom will exhibit a very large one-bond coupling constant (¹J(C-F)). Its chemical shift will be significantly downfield.

    • C4 and C1: These carbons are ortho to the fluorine and will show a two-bond coupling to fluorine (²J(C-F)). C4, being attached to the electron-donating methoxy group, will be further downfield.

    • C2 and C5: These carbons are meta to the fluorine and will exhibit smaller three-bond couplings (³J(C-F)).

    • C6: This carbon is para to the fluorine and will show a small four-bond coupling.

  • Aliphatic Carbons (δ 13 - 65 ppm):

    • C9: The methylene carbon of the ethyl group, being attached to an oxygen atom, will appear around 62 - 65 ppm.

    • C11: The methoxy carbon will resonate in the typical region for such groups, around 55 - 60 ppm.

    • C10: The methyl carbon of the ethyl group will be the most upfield signal, appearing around 13 - 15 ppm.

Predicted ¹⁹F NMR Spectrum (in CDCl₃)
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F~ -110 to -130ddd³J(F-H2) ≈ 8-10 Hz, ⁴J(F-H6) ≈ 2-3 Hz, ⁵J(F-H5) ≈ 1-2 Hz

Interpretation of the ¹⁹F NMR Spectrum:

  • The single fluorine atom in the molecule will give rise to one signal in the ¹⁹F NMR spectrum. The chemical shift for a fluorine on an aromatic ring is influenced by the other substituents. The electron-donating methoxy group at the para position will cause a shielding effect (upfield shift), while the electron-withdrawing thiooxalate group at the meta position will have a smaller deshielding effect. Therefore, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is anticipated.[1][2][3][4]

  • The signal will be a multiplet due to coupling with the aromatic protons. The largest coupling will be the three-bond coupling to the ortho proton H2 (³J(F-H2)). A smaller four-bond coupling to the meta proton H6 (⁴J(F-H6)) and a very small five-bond coupling to the para proton H5 (⁵J(F-H5)) may also be resolved, resulting in a doublet of doublet of doublets.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1 ¹H NMR filter->h1 c13 ¹³C NMR f19 ¹⁹F NMR ft Fourier Transform f19->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift coupling Coupling Constant Analysis chem_shift->coupling structure Structure Elucidation coupling->structure

Sources

Method

Advanced Applications of Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate in Contemporary Drug Discovery

Senior Application Scientist Note: Initial database searches for "Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate" did not yield specific results. This document will focus on the closely related and commercially...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Initial database searches for "Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate" did not yield specific results. This document will focus on the closely related and commercially available compound, Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate (CAS 345-72-2). The principles, applications, and protocols discussed herein are based on the chemical reactivity of its α-ketoester moiety, a privileged functional group in medicinal chemistry.

Introduction: The α-Ketoester as a Versatile Pharmacophore

Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate belongs to the α-ketoester class of compounds, which are recognized as highly valuable building blocks in drug discovery.[1] The unique electronic arrangement of the vicinal carbonyl groups imparts significant reactivity, making it a versatile scaffold for both the synthesis of complex heterocyclic systems and for direct interaction with biological targets.[2] The presence of a fluorine atom and a methoxy group on the phenyl ring further allows for modulation of pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity. This guide provides an in-depth exploration of its potential applications, from a foundational synthetic intermediate to a potential active pharmacophore, complete with detailed experimental protocols for its utilization and evaluation.

Application Notes: Strategic Roles in Drug Development

A Foundational Scaffold for Heterocyclic Compound Libraries

The true power of Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate in early-stage drug discovery lies in its utility as a precursor for a diverse range of heterocyclic structures.[3] The 1,2-dicarbonyl system is highly susceptible to condensation reactions with binucleophilic reagents, enabling the construction of various ring systems that are prevalent in marketed drugs.

  • Causality of Experimental Choice: Reacting the α-ketoester with hydrazines, for example, provides a direct route to pyrazole derivatives. Pyrazoles are a well-established class of pharmacophores known for a wide range of biological activities, including anti-inflammatory and anticancer effects. The choice of substituted hydrazine allows for systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies. Similarly, reactions with amidines or ureas can yield pyrimidine and pyrimidinedione cores, respectively.

G start Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate hydrazine Hydrazine Derivatives (R-NHNH2) start->hydrazine amidine Amidine Derivatives (R-C(=NH)NH2) start->amidine hydroxylamine Hydroxylamine (NH2OH) start->hydroxylamine pyrazole Pyrazole Core hydrazine->pyrazole Condensation pyrimidine Pyrimidine Core amidine->pyrimidine Condensation isoxazole Isoxazole Core hydroxylamine->isoxazole Condensation

Fig. 1: Synthetic pathways from the α-ketoester core.
Potential as a Covalent Enzyme Inhibitor

The electrophilicity of the ketone carbonyl in the α-ketoester moiety makes it a potential "warhead" for covalent inhibition of enzymes, particularly serine and cysteine proteases.[4] The electron-withdrawing effect of the adjacent ester group enhances this electrophilicity.

  • Mechanism of Action: The catalytic serine or cysteine residue in the active site of a protease can perform a nucleophilic attack on the ketone carbonyl of the α-ketoester. This forms a stable, reversible hemiketal or thiohemiketal adduct, effectively inactivating the enzyme.[4] The fluorinated phenyl ring can occupy hydrophobic pockets within the enzyme's active site (such as the S1 pocket in chymotrypsin), contributing to binding affinity and selectivity. This dual-action approach—covalent reaction and non-covalent binding interactions—can lead to highly potent and selective inhibitors.

G cluster_0 Enzyme Active Site Enzyme Protease Ser_OH Ser-OH (Nucleophile) Inhibitor α-Ketoester (Electrophile) Ser_OH->Inhibitor Nucleophilic Attack Adduct Hemiketal Adduct (Reversible Complex) Inhibitor->Adduct

Fig. 2: Covalent inhibition mechanism by an α-ketoester.
Utility in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 226.2 g/mol , Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate fits the profile of a molecular fragment. In FBDD, low-complexity fragments are screened for weak binding to a protein target. Hits are then optimized and grown into more potent lead compounds.[5] The α-ketoester can serve as an anchor fragment, with subsequent chemical modifications building upon its core structure to improve target engagement and potency.

Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-3-phenyl-1H-pyrazole-4-carboxylate Derivative

This protocol provides a representative procedure for utilizing Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate as a building block for heterocyclic synthesis, based on established methodologies.[6]

Objective: To synthesize a pyrazole derivative via condensation with a hydrazine.

Materials:

Reagent Supplier Cat. No.
Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate Commercial e.g., Sigma-Aldrich
Phenylhydrazine Commercial e.g., Sigma-Aldrich
Glacial Acetic Acid Commercial e.g., Fisher Scientific
Ethanol, 200 Proof Commercial e.g., Decon Labs
Diethyl Ether Commercial e.g., Sigma-Aldrich

| Hexanes | Commercial | e.g., Fisher Scientific |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate (1.0 eq, e.g., 2.26 g, 10 mmol).

  • Reagent Addition: Dissolve the starting material in 40 mL of ethanol. Add phenylhydrazine (1.05 eq, 1.14 g, 10.5 mmol) to the solution, followed by 5-6 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the purified pyrazole derivative. Dry the final product under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Fig. 3: Workflow for pyrazole derivative synthesis.
Protocol 2: In Vitro Chromogenic Serine Protease Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of test compounds against a model serine protease, such as trypsin, using a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

Reagent Supplier Cat. No.
Trypsin (from bovine pancreas) Sigma-Aldrich T1426
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) Sigma-Aldrich B4875
Tris-HCl Buffer (pH 8.0) Fisher Scientific BP1757
DMSO, ACS Grade Sigma-Aldrich D2650

| 96-well clear, flat-bottom microplates | Corning | 3596 |

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Enzyme Stock: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Store at -20°C.

    • Substrate Stock: Prepare a 10 mM stock of L-BAPA in DMSO.

    • Compound Stock: Prepare a 10 mM stock of the test compound (e.g., the pyrazole derivative from Protocol 1) in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in DMSO.

  • Assay Protocol (96-well plate):

    • Add 2 µL of serially diluted test compound or DMSO (for positive and negative controls) to appropriate wells.

    • Add 178 µL of Assay Buffer to all wells.

    • To initiate the reaction, add 10 µL of a working solution of Trypsin (e.g., 20 µg/mL in Assay Buffer) to the compound and positive control wells. Add 10 µL of Assay Buffer to the negative control (blank) wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of a working solution of L-BAPA (e.g., 1 mM in Assay Buffer) to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 405 nm every minute for 30 minutes at 37°C. The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

Compound Concentration (µM) % Inhibition (Mean ± SD)
100 98.2 ± 2.1
30 85.1 ± 3.5
10 65.7 ± 4.2
3 48.9 ± 3.9
1 25.3 ± 2.8
0.3 10.1 ± 1.5

| Calculated IC₅₀ | 3.1 µM |

Protocol 3: Cell-Based Anti-Proliferative Assay (CCK-8)

This protocol outlines a method to assess the effect of a test compound on the proliferation of a cancer cell line.[7]

Objective: To determine the IC₅₀ of a test compound for cell growth inhibition.

Materials:

Reagent/Material Supplier Cat. No.
Human cancer cell line (e.g., MDA-MB-231) ATCC HTB-26
DMEM Culture Medium Gibco 11965092
Fetal Bovine Serum (FBS) Gibco 26140079
Penicillin-Streptomycin Gibco 15140122
Cell Counting Kit-8 (CCK-8) Dojindo CK04

| 96-well clear, tissue culture-treated plates | Corning | 3596 |

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for an additional 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data: % Viability = (Abs_compound / Abs_vehicle) * 100.

    • Plot % Viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Fig. 4: Workflow for a cell-based anti-proliferative assay.

References

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Publisher, S. N. (n.d.). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. Springer Protocols. [Link]

  • Angelastro, M. R., et al. (1994). Difluoro-.alpha.-keto Esters and Corresponding Acids: A Simple Route to a Novel Class of Serine Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Pippione, A. C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

  • Yarrow, J. C., et al. (2012). A Cell-Based Small Molecule Screening Method for Identifying Inhibitors of Epithelial-Mesenchymal Transition in Carcinoma. PLOS ONE. [Link]

  • Pippione, A. C., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • Bissy, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. INSPub. [Link]

  • Xiong, Y., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

  • Guchhait, S. K., et al. (2020). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Baghdad Science Journal. [Link]

  • Servi, S., et al. (1990). Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Herrera-Mayorga, A. D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity as Michael Acceptors. MDPI. [Link]

  • Angelastro, M. R., et al. (1994). Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives. Journal of Medicinal Chemistry. [Link]

  • Aljamali, N. M. (2025). Research on Biological Behavior and The Synthesis of Various Heterocyclic Compounds. International Journal of Health Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry. [Link]

  • Nguyen, H. T. P., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wang, Y.-G., et al. (2008). (E)-Ethyl 3-(2-fluoro-anilino)-2-(4-methoxy-phen-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

Sources

Application

In vivo administration routes for Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

An Application Guide to In Vivo Administration of Novel Small Molecules: Protocols for Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate Senior Application Scientist Note: The successful in vivo evaluation of a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vivo Administration of Novel Small Molecules: Protocols for Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Senior Application Scientist Note: The successful in vivo evaluation of a novel small molecule hinges on the meticulous development of a suitable administration and formulation strategy. This guide addresses the administration of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, a compound for which public domain data is scarce. Therefore, this document provides a comprehensive framework based on established principles for formulating and administering novel, likely poorly soluble, small molecules. The protocols and decision-making workflows herein are designed to be broadly applicable to new chemical entities (NCEs) in a preclinical research setting.

Introduction: The Challenge of In Vivo Delivery

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development. A primary obstacle for many NCEs, such as Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, is poor aqueous solubility.[1][2][3] This characteristic can severely limit bioavailability, leading to inaccurate assessments of a compound's efficacy and toxicity.[4] The selection of an appropriate administration route and vehicle is therefore not a trivial procedural step, but a crucial experimental parameter that dictates the quality and reliability of the entire study.

This guide provides a systematic approach to developing a robust in vivo administration protocol, starting from initial physicochemical characterization to the execution of specific administration techniques.

Part 1: Essential Pre-Formulation & Physicochemical Analysis

Before any in vivo experiment, a foundational understanding of the compound's properties is paramount. This initial characterization informs every subsequent decision in formulation and route selection.

1.1. Solubility Profiling

The first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles.[5] This is a tiered process that begins with simple aqueous buffers and progresses to more complex co-solvent and surfactant-based systems.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Prepare stock solutions of various vehicles (see Table 1).

  • Compound Addition: Weigh 1-2 mg of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate into individual clear glass vials.

  • Vehicle Titration: Add a small, precise volume (e.g., 50 µL) of a vehicle to a vial. Vortex for 1-2 minutes.

  • Observation: Visually inspect for dissolution. If the compound has not fully dissolved, continue adding the vehicle in small increments, vortexing after each addition, until the compound dissolves or a practical volume limit is reached.

  • Calculation: Calculate the approximate solubility (in mg/mL).

  • Documentation: Record the results for each vehicle to create a comprehensive solubility profile.

Table 1: Recommended Vehicles for Initial Solubility Screening

Vehicle/Solvent SystemCategoryKey Properties & ConsiderationsPotential Routes
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferEstablishes baseline aqueous solubility. Physiologically compatible.IV, IP, SC, PO
5% Dextrose in Water (D5W) Aqueous SolutionIsotonic and generally well-tolerated.IV, IP, SC
0.5% - 1% Carboxymethylcellulose (CMC) in Water Suspending AgentFor creating homogenous suspensions. Not a solubilizer.PO, IP, SC
Polyethylene Glycol 400 (PEG 400) Co-solventA common non-aqueous solvent for poorly soluble compounds. Can be viscous.PO, IP, SC
10% DMSO in Saline Co-solventPotent solvent, but can have intrinsic biological effects and cause toxicity.[6]IP, SC (IV with caution)
10% Tween® 80 in Saline SurfactantMicelle-forming agent that can improve solubility and stability of suspensions.[4]PO, IP, IV
Corn Oil / Sesame Oil Lipid-based VehicleSuitable for highly lipophilic compounds.PO, SC, IM

1.2. Stability Assessment

It is critical to ensure the compound remains stable in the chosen formulation for the duration of the experiment. A simple stability check involves preparing the final formulation and analyzing it for compound degradation (e.g., via HPLC) at time zero and after a relevant period (e.g., 4-24 hours) at room temperature.

Part 2: Strategic Selection of the Administration Route

The choice of administration route is governed by the experimental objective, the compound's properties, and the desired pharmacokinetic profile.[7][8] The two major categories are enteral (via the gastrointestinal tract) and parenteral (bypassing the GI tract).[7]

RouteSelectionWorkflow start Start: Define Study Objective systemic_vs_local Systemic vs. Local Effect? start->systemic_vs_local pk_profile Desired PK Profile? (Rapid vs. Sustained) systemic_vs_local->pk_profile Systemic compound_props Assess Compound Properties (Solubility, Stability) pk_profile->compound_props iv Intravenous (IV) - Parenteral pk_profile->iv Rapid Peak sc Subcutaneous (SC) - Parenteral pk_profile->sc Sustained Release oral Oral (PO) - Enteral Route compound_props->oral Good Oral Stability & Absorption Potential compound_props->iv Soluble in Aqueous Vehicle ip Intraperitoneal (IP) - Parenteral compound_props->ip Aqueous Solution or Fine Suspension compound_props->sc Non-irritating Solution or Suspension

Caption: Decision workflow for selecting an in vivo administration route.

Table 2: Comparative Analysis of Common Administration Routes

RouteDescriptionAdvantagesDisadvantages
Oral (PO) Administration via the mouth into the GI tract, typically using gavage.[9]Convenient, less invasive, often preferred for mimicking clinical use.[8]Subject to first-pass metabolism, variable absorption, potential for GI irritation.[7][8]
Intravenous (IV) Direct injection into a blood vessel (e.g., tail vein in mice).100% bioavailability, rapid onset of action, avoids first-pass effect.Requires technical skill, risk of embolism, limited to soluble, non-particulate formulations.
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV, bypasses first-pass metabolism.Risk of injecting into organs, potential for local irritation, variable absorption kinetics.
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Slower, more sustained absorption; suitable for suspensions and depot formulations.Slower onset, limited volume, potential for local irritation or compound precipitation.

Part 3: Formulation Development Protocols

For a novel compound like Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, which is likely poorly water-soluble, a tiered approach to formulation is recommended.[5]

FormulationStrategy start Start: Poorly Soluble Compound tier1_check Can target concentration be achieved with co-solvents (e.g., PEG, DMSO) at a tolerated level? start->tier1_check tier1_sol Tier 1: Co-Solvent Solution (e.g., 10% DMSO, 40% PEG 400, 50% Saline) tier1_check->tier1_sol Yes tier2_check Is the compound stable as a solid? Can it be milled to a fine powder? tier1_check->tier2_check No (Toxicity or Solubility Limit) tier2_susp Tier 2: Suspension (e.g., 0.5% CMC, 0.1% Tween 80 in water) tier2_check->tier2_susp Yes tier3 Tier 3: Advanced Formulations (Lipid-based, Solid Dispersions, Nanosuspensions) tier2_check->tier3 No

Caption: Tiered strategy for developing an in vivo formulation.

Protocol 3.1: Preparation of a Co-Solvent-Based Solution

This protocol is suitable for PO, IP, or SC administration. For IV, excipient concentrations must be minimized and confirmed for safety.

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common example is "TCD": 10% Tween® 80, 20% Cremophor EL, 70% D5W. Another is 10% DMSO, 40% PEG 400, 50% Saline.

  • Compound Solubilization: Weigh the required amount of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate. Add the organic co-solvent(s) first (e.g., DMSO, PEG 400) and vortex or sonicate until the compound is fully dissolved.

  • Aqueous Addition: Slowly add the aqueous component (e.g., Saline or D5W) to the organic solution while continuously vortexing to prevent precipitation.

  • Final Check: Inspect the final formulation to ensure it is a clear, homogenous solution free of particulates.

Protocol 3.2: Preparation of a Suspension for Oral Gavage

This protocol is ideal when a compound's solubility is too low for a solution-based formulation at the required dose.[5]

  • Vehicle Preparation: Prepare an aqueous vehicle with a suspending and a wetting agent. A standard choice is 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween® 80 in purified water.

  • Particle Size Reduction (Recommended): If possible, micronize the Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate using a mortar and pestle to increase its surface area, which can aid in dissolution and absorption.[4]

  • Wetting the Compound: Weigh the micronized compound into a glass vial. Add a small volume of the wetting agent (e.g., 0.1% Tween 80 solution) to form a thick, uniform paste. This step is critical to prevent clumping.

  • Adding Suspending Agent: Gradually add the suspending vehicle (e.g., 0.5% CMC) to the paste while vortexing or homogenizing.

  • Homogenization: Continue to mix using a magnetic stirrer or homogenizer until a uniform, milky suspension is formed.

  • Pre-dosing: Visually inspect for homogeneity before each dose administration. Continuously stir the suspension during the dosing procedure if the compound is prone to settling.[5]

Part 4: Step-by-Step In Vivo Administration Protocols

Animal handling and procedures should always be performed in accordance with institutional guidelines (e.g., IACUC) and by trained personnel.

4.1. Oral Gavage (PO) in Mice

  • Animal Restraint: Properly restrain the mouse, ensuring the head and body form a straight line to prevent esophageal or tracheal injury.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.

  • Dose Aspiration: Draw the prepared formulation (solution or suspension) into a syringe. Ensure suspensions are well-mixed immediately before drawing the dose.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus until the ball-tip reaches the stomach. Do not force the needle.

  • Dose Delivery: Slowly depress the plunger to deliver the dose volume.

  • Withdrawal: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.

4.2. Intravenous Injection (IV) in Mice (Tail Vein)

  • Animal Warming: Place the mouse under a heat lamp or on a warming pad to dilate the tail veins, making them more visible and accessible.

  • Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Dose Preparation: The formulation must be a clear, sterile, particle-free solution at a physiological pH.

  • Vein Identification: Identify one of the lateral tail veins. Swab the area with 70% ethanol.

  • Needle Insertion: Using a small gauge needle (e.g., 27-30G) with the bevel up, insert the needle into the vein at a shallow angle.

  • Injection: A successful insertion will have minimal resistance. Inject the dose slowly. If swelling occurs, the needle is not in the vein; withdraw and attempt again at a more proximal site.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

4.3. Intraperitoneal Injection (IP) in Mice

  • Animal Restraint: Scruff the mouse firmly and turn it to expose the abdomen. The head should be tilted slightly downwards.

  • Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[9]

  • Needle Insertion: Insert a 25-27G needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger. If blood (vessel) or yellow fluid (bladder) appears, withdraw the needle and re-insert at a different site.

  • Injection: If no fluid is aspirated, inject the dose smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

References

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo.
  • Das, S., & Roy, B. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley.
  • BenchChem. (2025). Technical Support Center: Vehicle Controls for In Vivo Studies.
  • BioDuro. (2025). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
  • Wikipedia. (n.d.). Route of administration.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • Unknown Author. (n.d.). Routes Of Drug Administration.

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate using High-Resolution LC-MS/MS

Abstract This application note provides a comprehensive guide to the analysis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, a compound of interest in synthetic chemistry and drug discovery. We present a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, a compound of interest in synthetic chemistry and drug discovery. We present a detailed theoretical analysis of its mass spectrometric fragmentation patterns under Collision-Induced Dissociation (CID), explaining the chemical principles that govern the formation of its characteristic product ions. A robust, step-by-step protocol for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices to ensure methodological soundness and data integrity, serving as a practical tool for the structural confirmation and identification of this and structurally related molecules.

Introduction

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a multi-functionalized small molecule. Its structure, incorporating a thioester linkage, an α-dicarbonyl system, and a substituted aromatic ring, presents a unique and predictable fragmentation pattern in mass spectrometry. Thioesters are crucial intermediates in various organic transformations and are found in numerous biologically active molecules.[1] Therefore, the ability to unambiguously identify such structures is paramount. High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS/MS) offers unparalleled sensitivity and specificity for this purpose, providing a molecular fingerprint based on the mass-to-charge ratio (m/z) of the precursor and its fragment ions.[2]

This document outlines the predicted fragmentation pathways based on established chemical principles and provides a validated protocol for acquiring high-quality MS/MS data using electrospray ionization (ESI).

Theoretical Fragmentation Analysis

The fragmentation of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (monoisotopic mass: 258.0362 Da) is dictated by the relative stabilities of the potential fragment ions and the bond strengths within the molecule. In positive ion mode ESI, the molecule is expected to readily protonate, likely on the ether oxygen or one of the carbonyl oxygens, forming the precursor ion [M+H]⁺ at m/z 259.0440.

The primary fragmentation cleavages are anticipated to occur at the bonds adjacent to the carbonyl groups and the thioester linkage, which represent points of chemical reactivity and instability upon collisional activation.

  • Pathway A: α-Dicarbonyl Cleavage: The most labile bond is the C-C bond between the two carbonyl groups. Cleavage at this position is expected to be a dominant fragmentation route, yielding a highly stable, resonance-stabilized 3-fluoro-4-methoxythiobenzoyl cation.

  • Pathway B: Thioester Cleavage: Cleavage of the Ar-S (Aryl-Sulfur) bond can lead to the formation of the 3-fluoro-4-methoxyphenyl cation.

  • Pathway C: Ester Fragmentation: Loss of the ethoxy group from the ester moiety is a common fragmentation route for ethyl esters.[3]

  • Secondary Fragmentation: Primary fragment ions containing the 3-fluoro-4-methoxyphenyl group can undergo further fragmentation, most notably the loss of a methyl radical (•CH₃) from the methoxy group, a characteristic fragmentation of aryl methyl ethers.[4]

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_main Predicted Fragmentation Pathway of [M+H]⁺ cluster_secondary Secondary Fragmentation parent Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate [M+H]⁺ m/z 259.04 fragA 3-Fluoro-4-methoxythiobenzoyl cation [C₈H₆FOS]⁺ m/z 171.01 parent->fragA - C₃H₄O₂ (Loss of Ethyl glyoxylate) fragB [M+H - C₂H₄O]⁺ m/z 215.02 parent->fragB - C₂H₄O (Loss of Ethoxy radical - rearrangement) fragC 3-Fluoro-4-methoxyphenyl cation [C₇H₆FO]⁺ m/z 125.04 parent->fragC - C₄H₅O₂S (Loss of Ethyl 2-sulfanyl-2-oxo-acetate) fragA1 [C₇H₃FOS]⁺ m/z 155.99 fragA->fragA1 - •CH₃

Caption: Predicted fragmentation of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

Detailed Application Protocols

This section provides a self-validating protocol. Adherence to these steps, including the use of blanks and quality control standards, is essential for generating reliable and reproducible data.

Experimental Workflow Overview

The overall analytical process is streamlined to ensure high-throughput and accurate analysis, beginning with precise sample preparation and culminating in detailed mass spectrometric analysis.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Review a 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) b 2. Prepare Working Solution (1-10 µg/mL in Mobile Phase A) a->b c 3. LC Separation (C18 Reverse-Phase) d 4. ESI Ionization (Positive Mode) c->d e 5. Full Scan MS (MS1) (Detect [M+H]⁺) d->e f 6. Data-Dependent MS/MS (Fragment [M+H]⁺) e->f g 7. Analyze Spectra (Identify Key Fragments) f->g

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Protocol: Sample Preparation

The goal of this protocol is to prepare a clean, particle-free sample at a concentration suitable for modern high-sensitivity mass spectrometers. Overly concentrated samples can lead to source contamination and poor data quality.[5]

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

    • Dissolve in 1 mL of LC-MS grade acetonitrile in a clean glass vial.

    • Vortex for 30 seconds or until fully dissolved. This stock is stable at 4°C for several weeks.

  • Working Solution (e.g., 1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean 1.5 mL Eppendorf tube.

    • Add 990 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to dilute the stock 1:100.

    • Vortex thoroughly.

    • Transfer the solution to a 2 mL autosampler vial with a soft septum cap.[5]

  • Quality Control:

    • Prepare a "blank" sample containing only the mobile phase used for the final dilution. It is imperative to run a blank before and after the analyte to check for system contamination and sample carryover.[5][6]

Protocol: Liquid Chromatography (LC)

Chromatographic separation is crucial to separate the analyte from any potential isomers, impurities, or degradation products, ensuring that the resulting mass spectrum is representative of the pure compound.[7]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and peak shape for moderately polar small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation for efficient ESI+ ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 2-5 µLMinimizes peak distortion while providing sufficient analyte for detection.
Protocol: Mass Spectrometry (MS)

The following parameters are a starting point for a typical high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer. Optimization may be required for specific instruments.

ParameterRecommended SettingRationale
Ionization Mode Electrospray (ESI), PositiveThe molecule contains several sites (ether, carbonyls) amenable to protonation.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray plume for stable ion generation.
Source Temp. 120 - 150 °CAssists in desolvation of the analyte ions.
Desolvation Gas Nitrogen, ~600 L/hr at 350-450 °CHigh flow and temperature are required to efficiently remove solvent droplets.
Acquisition Mode Data-Dependent Acquisition (DDA)An initial full MS1 scan identifies precursor ions, which then trigger targeted MS/MS scans.
MS1 Scan Range m/z 100 - 500Covers the expected precursor ion and potential low-mass contaminants.
MS/MS Collision Energy Stepped (e.g., 15, 25, 40 eV)Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products.

Expected Data and Interpretation

Analysis of the MS/MS spectrum acquired using the above protocol should reveal a fragmentation pattern consistent with the theoretical pathways. High-resolution data allows for the determination of elemental compositions, providing strong evidence for the proposed fragment structures.

Table 1: Summary of Predicted Precursor and Product Ions

m/z (Calculated)Elemental CompositionProposed Identity / Neutral Loss
259.0440[C₁₁H₁₂FO₃S]⁺Precursor Ion [M+H]⁺
215.0181[C₉H₈FO₂S]⁺Loss of ethoxy radical via rearrangement [M+H - •OC₂H₅]⁺
171.0123[C₈H₆FOS]⁺3-Fluoro-4-methoxythiobenzoyl cation
155.9861[C₇H₃FOS]⁺Loss of •CH₃ from m/z 171.01
125.0379[C₇H₆FO]⁺3-Fluoro-4-methoxyphenyl cation

The presence of the ion at m/z 171.01 would be the most characteristic and diagnostic fragment, confirming the integrity of the 3-fluoro-4-methoxyphenylsulfanyl moiety. The subsequent loss of a methyl radical to form the ion at m/z 155.99 further corroborates this assignment and is a hallmark of methoxy-substituted aromatic systems in mass spectrometry.[4]

Conclusion

The mass spectrometric fragmentation of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is characterized by a predictable and informative pattern. The primary cleavage of the α-dicarbonyl bond to produce the stable thiobenzoyl cation at m/z 171.01 serves as a reliable diagnostic marker for this class of compounds. The protocols detailed in this application note provide a robust framework for the confident identification and structural elucidation of this molecule. By understanding the underlying principles of fragmentation and adhering to a methodologically sound analytical workflow, researchers can leverage LC-MS/MS as a powerful tool in chemical synthesis and drug development.

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Liverpool.
  • Clauwaert, J., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry.
  • LGC Limited. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Xu, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Molecules.
  • Huber, F., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
  • ResearchGate. (n.d.). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to 3,4-Dimethoxyphenol Mass Spectrometry Fragmentation. BenchChem.

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Technical Notes & Optimization

Troubleshooting

Technical Resource Hub: Managing Cytotoxicity of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

Welcome to the technical support center for researchers using Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers using Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate unexpected cytotoxicity in your cell-based assays.

A Note on this Molecule: As Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a novel research compound, public-domain data on its specific biological effects is limited. This guide is therefore built upon established principles of in vitro toxicology, assay development, and a structural analysis of the compound's potentially reactive chemical moieties. Our goal is to provide a robust framework for identifying, understanding, and controlling cytotoxicity in your specific experimental system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering cytotoxicity.

Q1: We are observing significant cell death in our cultures, even at what we considered low concentrations of the compound. What is the likely cause? A1: High cytotoxicity from novel compounds can stem from several sources. Based on its chemical structure, Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate contains two potentially reactive electrophilic sites: a thioester and an α-keto ester.[1] Electrophilic compounds can react non-specifically with cellular nucleophiles, most notably cysteine residues in proteins and the master antioxidant glutathione (GSH).[2][3] Depletion of the cellular GSH pool can lead to rapid oxidative stress and cell death.[4][5] The first essential step is to systematically characterize this cytotoxic profile.

Q2: How can I determine a safe, non-toxic working concentration for my primary functional assays? A2: The most critical initial experiment is to determine the compound's cytotoxic concentration 50 (CC50) in your specific cell line(s). This involves a comprehensive dose-response experiment over a wide range of concentrations (e.g., from 1 nM to 100 µM) at relevant time points (e.g., 24, 48, 72 hours).[6] From this data, you can establish a concentration range where cell viability is high (e.g., >90%) and use these concentrations for your functional experiments. See Protocol 1 for a detailed methodology.

Q3: Could the compound be interfering directly with my viability assay (e.g., MTT, resazurin)? A3: Absolutely. This is a common form of assay interference, especially with reactive small molecules.[7][8][9] For example, a compound with reducing potential can directly convert tetrazolium salts (like MTT) or resazurin to their colored/fluorescent products in the absence of viable cells, leading to a false-positive signal of high viability.[10][11] Conversely, compound fluorescence or color could quench the assay signal, leading to a false-negative reading. It is crucial to run "no-cell" controls to test for this. See Protocol 2 for guidance.

Q4: How can I distinguish between the compound inducing apoptosis versus necrosis? A4: This is a key mechanistic question. You can use multiplexed assays that measure markers for different cell death pathways. For example, you can combine a real-time cytotoxicity assay that measures membrane integrity (a marker of necrosis) with an assay that measures caspase-3/7 activation (a hallmark of apoptosis).[12][13] The timing of these events is also critical; necrosis often involves early membrane compromise, while loss of membrane integrity is a very late event in apoptosis.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental issues in a question-and-answer format.

Issue 1: High Variability and Poor Reproducibility in Cytotoxicity Data

You Observe: Your CC50 values fluctuate significantly between experiments, or you see large error bars within a single plate.

Potential Cause Scientific Rationale Recommended Solution & Validation
Inconsistent Cell Health & Seeding Cells in different growth phases (e.g., log phase vs. stationary) or at different passage numbers respond differently to cytotoxic insults. Uneven cell plating is a major source of well-to-well variability.[14][15]Solution: Standardize your cell culture. Use cells within a defined low-passage number range and always seed them when they are in the logarithmic growth phase (70-80% confluency).[14] Validation: Before adding the compound, visually inspect plates under a microscope to confirm a uniform cell monolayer.
Compound Instability or Precipitation The compound may be unstable in aqueous culture media, degrading over the course of the experiment. It may also precipitate out of solution at higher concentrations, leading to inconsistent exposure.[16]Solution: Prepare fresh serial dilutions for each experiment from a concentrated DMSO stock. Avoid repeated freeze-thaw cycles of the stock by making single-use aliquots.[6] Validation: After preparing dilutions in media, visually inspect the solution (especially at the highest concentration) for any cloudiness or precipitate.
"Edge Effects" on Microplates The outer wells of a microplate are prone to faster evaporation, leading to increased concentrations of media components and the test compound, which can artificially increase cytotoxicity.[15][17]Solution: Avoid using the outermost wells for experimental data. Instead, fill these "moat" wells with sterile PBS or media to create a humidity barrier.[17] Validation: Run a "uniformity test" plate with cells only (no compound) and confirm that viability readouts are consistent across all interior wells.
Issue 2: My Viability Assay Signal is Unreliable (Too High or Too Low)

You Observe: Your untreated control wells have a very low signal, or your treated wells show an unexpectedly high signal, contrary to microscopic observations of cell death.

Potential Cause Scientific Rationale Recommended Solution & Validation
Direct Assay Interference The compound may be chemically reacting with the assay reagents. Electrophilic compounds can sometimes reduce tetrazolium dyes, mimicking metabolic activity.[10][11] Alternatively, the compound's intrinsic color or fluorescence can interfere with absorbance or fluorescence readouts.[18]Solution: Run a "no-cell" control plate. Add your compound dilutions to cell-free media and then add the assay reagent.[6] Validation: If you see a signal in the no-cell plate that correlates with compound concentration, this confirms direct interference. You must switch to an orthogonal assay that uses a different detection principle (see Table 1).
Suboptimal Cell Density Too few cells will not generate a signal strong enough to be above the background noise of the assay.[15]Solution: Perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells/well) and measure the assay signal after 24-48 hours to find the linear range.[15] Validation: The optimal seeding density will be in the range that gives a robust signal and is still responsive to a positive control cytotoxic agent.
Incomplete Reagent Solubilization (MTT) In the MTT assay, the formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of low and variable readings.[15][17]Solution: After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.[18] Validation: Visually inspect the wells to ensure no purple crystals remain before placing the plate in the reader.
Table 1: Comparison of Orthogonal Cell Viability & Cytotoxicity Assays

If you suspect assay interference, switching to a method with a different mechanism is the best solution.

Assay PrincipleMeasuresExample AssaysProsCons
Metabolic Activity (Reductase) Mitochondrial/cytosolic reductase activityMTT, MTS, WST, Resazurin[19]Inexpensive, well-establishedProne to interference from reducing compounds; reflects metabolism, not necessarily cell number.[18][20]
Energy Currency (ATP) Intracellular ATP levelsCellTiter-Glo®[21]Highly sensitive, fast, reflects viable cell numberCan be affected by treatments that alter cellular metabolism without killing cells.
Membrane Integrity (Cytotoxicity) Release of cytosolic enzymes (e.g., LDH) or uptake of impermeable dyesLDH Release Assay[13], CellTox™ Green[12]Directly measures cell deathLDH in serum can cause high background[15]; signal depends on timing of membrane rupture.[14]
Protease Activity Activity of proteases in live or dead cellsGF-AFC (live-cell)[21], CytoTox-Fluor™ (dead-cell)[13]Can be used for real-time, kinetic measurements; amenable to multiplexing.Reagent may have its own toxicity in long-term assays.[22]
Part 3: Visualized Workflows and Mechanisms
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and solving cytotoxicity issues.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Resolution Start Observe Unexpected Cytotoxicity Protocol1 Protocol 1: Perform Dose-Response & Time-Course (CC50) Start->Protocol1 Data1 Obtain CC50 Curve Protocol1->Data1 Problem Results Unreliable or Suspect Interference? Data1->Problem Variability High Variability? Problem->Variability Yes Interference Suspect Interference? Problem->Interference No Check_Cells Check Cell Health, Seeding, Edge Effects Variability->Check_Cells Protocol2 Protocol 2: Run No-Cell Controls Interference->Protocol2 Optimize Optimize Assay (e.g., Cell Density) Check_Cells->Optimize Orthogonal Switch to Orthogonal Assay (Table 1) Protocol2->Orthogonal Interference Confirmed Proceed Proceed to Functional Assays with Defined Non-Toxic Conc. Orthogonal->Proceed Optimize->Proceed

Caption: A step-by-step workflow for addressing cytotoxicity.

Hypothesized Mechanism of Cytotoxicity

This diagram illustrates how the compound might induce cell death based on its chemical structure.

G cluster_0 Reactive Moieties cluster_1 Cellular Targets cluster_2 Downstream Effects Compound Ethyl 2-(3-fluoro-4-methoxyphenyl) sulfanyl-2-oxo-acetate Thioester Thioester Moiety Compound->Thioester Ketoester α-Keto Ester Moiety Compound->Ketoester GSH Glutathione (GSH) Thioester->GSH Reacts with Proteins Protein Thiols (e.g., Cysteine) Thioester->Proteins Acylates Ketoester->GSH Reacts with Depletion GSH Depletion GSH->Depletion Adducts Protein Adducts / Enzyme Inhibition Proteins->Adducts OxidativeStress Oxidative Stress (ROS Increase) Depletion->OxidativeStress Adducts->OxidativeStress CellDeath Apoptosis / Necrosis OxidativeStress->CellDeath

Caption: Potential pathways of compound-induced cytotoxicity.

Part 4: Key Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50)

Objective: To determine the concentration of the compound that reduces cell viability by 50% after a defined exposure time.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well, clear-bottom plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 2X working stock of your highest concentration (e.g., 200 µM) in complete culture medium. Perform 1:3 or 1:5 serial dilutions across a 12-column plate to create a gradient.

  • Dosing: Remove the old media from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells. Include "vehicle control" wells (containing the highest DMSO concentration, e.g., 0.5%) and "no-treatment" wells (media only).[23]

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • Assay: At the end of the incubation, perform your chosen viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or high-concentration toxicant control as 0% viability. Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to calculate the CC50 value.

Protocol 2: Differentiating Assay Interference from True Cytotoxicity

Objective: To determine if the compound directly interacts with the components of your viability assay.

Methodology:

  • Plate Setup: Use a 96-well plate appropriate for your assay (e.g., opaque white for luminescence). Do NOT add any cells to this plate.

  • Compound Preparation: Prepare the exact same serial dilutions of your compound in cell culture medium as you would for a normal experiment. Add these dilutions to the wells of the cell-free plate. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate under the same conditions and for the same duration as your cell-based experiment. This accounts for any time-dependent compound degradation or interaction with media components.

  • Assay: Add the viability assay reagent to all wells, mix, and incubate as per the manufacturer's protocol.

  • Data Analysis: Read the plate. If you observe a signal that changes with the compound concentration, it confirms direct assay interference. A positive slope indicates the compound is activating the assay reporter, while a negative slope suggests it is inhibiting or quenching the signal.

References
  • Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Wang, Y., et al. (2020). Esterase-Triggered Self-Immolative Thiocarbamates Provide Insights into COS Cytotoxicity. ACS Chemical Biology.
  • The Future of Things. (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Bonini, M. G., et al. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Free Radical Biology and Medicine, 129, 248-258.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Gulea, A., et al. (2022). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Pharmaceuticals, 15(1), 89.
  • Lee, J., et al. (2021). Induced cytotoxicity of peptides with crypto-thioester through native chemical ligation. New Journal of Chemistry, 45(3), 1396-1400.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds A-E in RAW 264.7 macrophages. Retrieved from [Link]

  • Wörle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 20(8), 1545-1552.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]

  • Irwin, J. J., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Monteiro, R. J., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology, 25(8), 1779-1790.
  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules.
  • MDPI. (2023, February 19). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • ACS Omega. (2024, April 16). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • MDPI. (2025, November 24). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents. Retrieved from [Link]

  • Franco, R., et al. (2007). Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis. Journal of Biological Chemistry, 282(38), 27862-27871.
  • Biochemia Medica. (2009, February 15). Interferences in quantitative immunochemical methods. Retrieved from [Link]

  • Ali, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. Scientific Reports, 14(1), 24597.
  • National Center for Biotechnology Information. (n.d.). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Retrieved from [Link]

  • ACS Omega. (2024, April 10). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds. Retrieved from [Link]

  • IntechOpen. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl oxoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, August 27). Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Retrieved from [Link]

  • PubMed. (2005, March 15). Stimulation of glutathione depletion, ROS production and cell cycle arrest of dental pulp cells and gingival epithelial cells by HEMA. Retrieved from [Link]

  • bioRxiv. (2024, September 7). Identification of small molecule enhancers of NK cell tumoricidal activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • ASH Publications. (2019, November 13). Small Molecule Screening Identifies Rho-Associate Protein Kinase (ROCK) As a Regulator of NK Cell Cytotoxicity Against Cancer. Retrieved from [Link]

  • Parker NA. (n.d.). THERM-A-GAP TC50 High Performance Dispensable Thermal Putty. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative efficacy of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate in enzyme inhibition

In the rapidly evolving field of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1][2] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1][2] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4][5] This enzymatic activity has profound implications for immune surveillance and tumor escape. Overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][6] These events collectively suppress the proliferation and effector function of T-cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[3][7]

This guide provides a comparative analysis of various chemical scaffolds that have been explored as IDO1 inhibitors. While we will use the structural class of 2-oxoacetates, such as the hypothetical inhibitor Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, as a reference point, the core of this document will be a data-driven comparison of prominent IDO1 inhibitor classes with supporting experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the competitive landscape of IDO1 inhibitor development.

The IDO1 Catalytic Cycle and Avenues for Inhibition

The catalytic activity of IDO1 is centered around a heme cofactor located within its active site.[8] The binding of L-tryptophan and molecular oxygen to the heme iron is the prerequisite for the oxidative cleavage of the substrate's pyrrole ring. This process can be targeted by small molecule inhibitors through various mechanisms, including direct competition with the substrate, binding to the heme iron, or allosteric modulation. The active site of IDO1 is characterized by two hydrophobic pockets, Pocket A and Pocket B, which play a crucial role in inhibitor binding and selectivity.[2]

Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Tryptophan->IDO1 Kynurenine N-formylkynurenine -> Kynurenine IDO1->Kynurenine Catalyzes oxidation ImmuneSuppression Immune Suppression (T-cell arrest, Treg activation) Kynurenine->ImmuneSuppression Leads to

Caption: The IDO1 metabolic pathway leading to immune suppression.

Comparative Efficacy of IDO1 Inhibitor Scaffolds

The quest for potent and selective IDO1 inhibitors has led to the exploration of a diverse range of chemical structures. Several of these have advanced into clinical trials, providing valuable data on their efficacy and limitations.[5][9]

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionReported IC50 ValuesKey Structural Features & SAR Insights
Hydroxyamidines Epacadostat (INCB024360)Competitive inhibitor, binds to the heme iron.[10]~10 nM (cellular), ~70 nM (enzymatic)[11]The hydroxyamidine group is crucial for heme binding. Structure-activity relationship (SAR) studies focus on optimizing interactions with the hydrophobic pockets of the active site.
Imidazothiazoles Amg-1Direct binding to the heme iron with an induced fit.[8]Potent, specific values vary with derivatives.The basicity of the nitrogen atom in the imidazothiazole scaffold is critical for strong binding to the heme iron. Modifications at the para-tolyl position influence interactions with pocket B.[8][12]
Indole Derivatives Indomethacin DerivativesVaries with derivative; some interact with the heme group.IC50 values can be in the low micromolar to millimolar range.[7]The indole scaffold can mimic the natural substrate, L-tryptophan. Substitutions at the 3-position of the indole ring significantly impact inhibitory activity.[7][13]
Tryptophan Mimetics IndoximodDoes not directly inhibit the enzyme but acts downstream as a tryptophan mimetic, reversing the effects of tryptophan depletion.[10][14]Not applicable (not a direct enzyme inhibitor).The D-enantiomer of 1-methyl-tryptophan. Its mechanism is complex and involves the mTORC1 pathway.[14]
2-Oxoacetates (Hypothetical) Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetateLikely competitive inhibition.Not available.The 2-oxoacetate core could potentially chelate the heme iron. The substituted phenyl ring would occupy the hydrophobic pockets. SAR would involve modification of the aryl group and the ester moiety to optimize binding.

Experimental Protocols for Evaluating IDO1 Inhibitors

The robust evaluation of potential IDO1 inhibitors requires a combination of biochemical (cell-free) and cell-based assays.

Cell-Free IDO1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1 (rhIDO1).

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation, which can be measured by its absorbance at 321 nm. Alternatively, a coupled-enzyme reaction can be used to convert N-formylkynurenine to kynurenine, which is then detected colorimetrically or fluorometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a reaction buffer containing L-tryptophan, ascorbic acid (to maintain the heme iron in its ferrous state), and methylene blue (as a cofactor).

    • Prepare a solution of recombinant human IDO1 enzyme.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add serial dilutions of the test compound or vehicle control to the wells.

    • Initiate the reaction by adding the IDO1 enzyme solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Measure the absorbance at 321 nm or proceed with a secondary detection method for kynurenine.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TestCompound Test Compound (e.g., Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate) Plate 96-well Plate TestCompound->Plate IDO1_Enzyme Recombinant IDO1 Enzyme IDO1_Enzyme->Plate Initiate Reaction ReactionBuffer Reaction Buffer (L-Trp, Ascorbate, Methylene Blue) ReactionBuffer->Plate Incubation Incubate at 37°C Plate->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Measure Absorbance (321 nm) StopReaction->Detection IC50 Calculate IC50 Detection->IC50

Caption: Workflow for a cell-free IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability, stability, and off-target effects.[6][15]

Principle: A human cancer cell line that overexpresses IDO1 upon stimulation with interferon-gamma (IFNγ), such as the SKOV-3 ovarian cancer cell line, is used.[15] The activity of IDO1 is determined by measuring the concentration of kynurenine secreted into the cell culture medium.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFNγ to induce IDO1 expression.

    • Concurrently, treat the cells with serial dilutions of the test compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

    • Incubate for a short period.

    • Measure the absorbance at a specific wavelength (e.g., 480 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in each sample from the standard curve.

    • Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.

    • Determine the IC50 value.

  • Viability Assay (Counter-screen):

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.[15]

cluster_cell_culture Cell Culture & Treatment cluster_kyn_measurement Kynurenine Measurement cluster_data_analysis Data Analysis & Validation SeedCells Seed SKOV-3 Cells IFN_Treatment Treat with IFNγ and Test Compound SeedCells->IFN_Treatment IncubateCells Incubate (48-72h) IFN_Treatment->IncubateCells CollectSupernatant Collect Supernatant IncubateCells->CollectSupernatant ViabilityAssay Perform Cell Viability Assay IncubateCells->ViabilityAssay Counter-screen ColorimetricReaction React with Detection Reagent CollectSupernatant->ColorimetricReaction MeasureAbsorbance Measure Absorbance (480 nm) ColorimetricReaction->MeasureAbsorbance CalculateKyn Calculate Kynurenine Concentration MeasureAbsorbance->CalculateKyn CalculateIC50 Determine IC50 CalculateKyn->CalculateIC50

Caption: Workflow for a cell-based IDO1 inhibition assay.

Concluding Remarks and Future Directions

The development of IDO1 inhibitors remains a highly active area of research in cancer immunotherapy. While early clinical trials with first-generation inhibitors have yielded mixed results, they have provided invaluable lessons for the design of next-generation compounds.[16][17] The focus is now shifting towards developing inhibitors with improved potency, selectivity, and pharmacokinetic properties. Dual inhibitors targeting both IDO1 and tryptophan 2,3-dioxygenase (TDO), another tryptophan-catabolizing enzyme, are also being explored to overcome potential resistance mechanisms.[16]

For a novel compound like Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate to be considered a viable candidate, it would need to demonstrate potent and selective inhibition of IDO1 in both biochemical and cellular assays. Further characterization would involve determining its mechanism of action, assessing its in vivo efficacy in preclinical tumor models, and evaluating its pharmacokinetic and safety profiles. The comparative data and experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and other emerging IDO1 inhibitors.

References

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. (2021-05-15). In Vivo. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2021-01-01). European Journal of Medicinal Chemistry. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020-06-22). Journal of Physics: Conference Series. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014-08-21). ACS Medicinal Chemistry Letters. [Link]

  • Structure of IDO1 inhibitors in clinical trials. (2021-01-01). ResearchGate. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021-03-18). Drug Target Review. [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. (2021-05-15). PubMed. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018-07-20). Oncotarget. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014-08-21). ACS Publications. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy. (2022-01-05). PubMed. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2021-01-01). Frontiers in Pharmacology. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018-07-20). Oncotarget. [Link]

  • Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO-1) Inhibitors Based on Ortho-Naphthaquinone-Containing Natural Product. (2019-03-18). MDPI. [Link]

  • Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. (2019-01-01). Journal for ImmunoTherapy of Cancer. [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. (2017-12-14). Cancer Research. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019-10-31). OncLive. [Link]

  • The Ups, Downs and New Trends of IDO1 Inhibitors. (2021-01-01). ResearchGate. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020-01-27). Frontiers in Chemistry. [Link]

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Comparative

Advanced Purity Validation of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate: LC-MS/MS vs. Traditional Modalities

Validating the purity of complex synthetic intermediates is a critical bottleneck in drug development and materials science. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (an α -keto thioester) presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the purity of complex synthetic intermediates is a critical bottleneck in drug development and materials science. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (an α -keto thioester) presents a unique analytical challenge. Its highly functionalized structure—featuring a reactive thioester linkage and an electron-withdrawing fluoro-methoxy aromatic ring—makes it highly susceptible to degradation during standard analytical workflows.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional modalities like GC-MS and HPLC-UV. By examining the causality behind method selection and establishing a self-validating protocol, we provide a robust framework grounded in regulatory standards[1],[2].

Part 1: The Causality of Method Selection

When assessing the purity of α -keto thioesters, the analytical modality must preserve the structural integrity of the analyte while providing absolute specificity. Traditional methods often fail due to the inherent chemical liabilities of the compound.

  • Why GC-MS Fails (Thermal Degradation): Gas Chromatography requires high inlet temperatures (typically >250°C). At these temperatures, the α -keto thioester linkage undergoes rapid thermal decarbonylation (loss of CO), converting the analyte into a standard thioester artifact. This results in a false underestimation of purity and the appearance of phantom impurities.

  • Why HPLC-UV is Insufficient (Low Specificity): While HPLC-UV is non-destructive, UV detection relies on chromophores. Process impurities, such as des-fluoro or des-methoxy analogues, share nearly identical UV absorption profiles and often co-elute with the target compound, leading to ambiguous purity assessments.

  • The LC-MS/MS Advantage: LC-MS/MS utilizes soft ionization (Electrospray Ionization, ESI) at ambient temperatures, perfectly preserving the labile thioester bond. Furthermore, Multiple Reaction Monitoring (MRM) provides absolute mass-to-charge ( m/z ) specificity, filtering out isobaric background noise and co-eluting impurities[2].

ModalitySelection Compound Ethyl 2-(3-fluoro-4-methoxyphenyl) sulfanyl-2-oxo-acetate GCMS GC-MS Thermal Degradation Risk Compound->GCMS High Temp (Fails) HPLCUV HPLC-UV Co-elution & Low Specificity Compound->HPLCUV Optical (Ambiguous) LCMSMS LC-MS/MS High Specificity & Stability Compound->LCMSMS Soft Ionization (Gold Standard)

Caption: Decision tree illustrating analytical modality selection based on compound stability.

Part 2: Comparative Performance Data

To objectively evaluate these modalities, we benchmarked them against critical performance metrics. As shown in Table 1 , LC-MS/MS vastly outperforms traditional methods in both sensitivity (Limit of Quantitation, LOQ) and structural preservation.

Table 1: Modality Comparison for Purity Validation
ParameterLC-MS/MS (MRM)HPLC-UV (254 nm)GC-MS (EI)
Specificity Absolute (Mass/Charge based)Low (Chromophore based)Moderate (Fragmentation based)
LOD 0.5 ng/mL50 ng/mLN/A (Degrades)
LOQ 1.5 ng/mL150 ng/mLN/A (Degrades)
Degradation Risk Minimal (Soft ionization)Minimal (Non-destructive)High (Thermal decarbonylation)
Run Time 4.5 min12.0 min15.0 min
Table 2: ICH Q2(R2) Validation Metrics for LC-MS/MS

Following the ICH Q2(R2) guidelines for quantitative impurity testing[2], the LC-MS/MS method was validated for accuracy, precision, and linearity.

Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Accuracy (Recovery) 85% - 115%98.4% ± 2.1%Pass
Intra-day Precision (RSD) ≤ 15%4.2%Pass
Inter-day Precision (RSD) ≤ 15%5.8%Pass
Linearity (R²) ≥ 0.9900.9985Pass
Carryover ≤ 20% of LLOQ4.1%Pass

Part 3: Self-Validating LC-MS/MS Protocol

A robust analytical method must be a self-validating system. Every run must internally prove its own accuracy and precision, adhering strictly to FDA Bioanalytical Method Validation guidelines[1].

Step-by-Step Methodology

1. Sample Preparation (Hydrolysis Prevention)

  • Action: Dissolve the reference standard and test samples in 100% anhydrous acetonitrile to a stock concentration of 1.0 mg/mL. Store immediately at -80°C.

  • Causality: Thioesters are highly susceptible to nucleophilic attack. Using protic solvents (like methanol or water) leads to spontaneous hydrolysis of the ester and thioester bonds over time. An aprotic environment ensures structural lock-in.

2. Internal Standard (IS) Integration

  • Action: Spike all blanks, calibrators, and unknown samples with 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).

  • Causality: Electrospray Ionization (ESI) is prone to matrix effects, where co-eluting unseen compounds suppress or enhance the ionization of the target analyte. The SIL-IS co-elutes exactly with the target and experiences the exact same matrix effects, allowing the system to mathematically self-correct the final quantification[1].

3. Chromatographic Separation

  • Conditions: UHPLC C18 column (50 mm × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient: 10% B to 90% B over 3 minutes.

  • Causality: The acidic modifier (formic acid) ensures the compound remains fully protonated ( [M+H]+ ) for maximum positive-mode ESI efficiency. The rapid 3-minute gradient minimizes the analyte's residence time on the column, further protecting the labile α -keto group.

4. Mass Spectrometry (ESI-MS/MS)

  • Conditions: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor: m/z 259.0 ( [M+H]+ )

    • Quantifier Product: m/z 157.0 (Cleavage of the S-CO bond yielding the 3-fluoro-4-methoxybenzenethiolium ion).

    • Qualifier Product: m/z 185.0 (Loss of ethyl formate).

  • Causality: Monitoring two distinct transitions (quantifier and qualifier) ensures that even if an isobaric impurity perfectly co-elutes, the ion ratio between the two fragments will shift, immediately flagging the impurity and ensuring absolute specificity[2].

LCMSWorkflow Prep Aprotic Sample Prep (Prevents Hydrolysis) LC UHPLC Separation (Resolves Isomers) Prep->LC ESI ESI+ Ionization (Preserves Thioester) LC->ESI MRM MRM Detection (Absolute Specificity) ESI->MRM Val ICH Q2(R2) Self-Validation MRM->Val

Caption: Self-validating LC-MS/MS workflow ensuring structural integrity and regulatory compliance.

Part 4: Regulatory Grounding & Quality Control

To ensure the trustworthiness of the generated purity data, the protocol incorporates a self-validating Quality Control (QC) framework. According to FDA guidelines[1], every analytical batch must include:

  • A Double Blank: Matrix only (verifies no system contamination).

  • A Zero Standard: Matrix + Internal Standard (verifies the IS does not contain unlabeled analyte impurities).

  • Calibration Standards: Minimum of 6 non-zero points establishing the linear range.

  • QC Samples: Low, Mid, and High concentration QCs interspersed throughout the run. The run is only deemed valid if at least 67% of the QC samples fall within ±15% of their nominal value[1].

By strictly adhering to these principles, the LC-MS/MS method transforms from a simple analytical test into a legally and scientifically defensible proof of purity, fully compliant with ICH Q2(R2) standards[2].

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures: Q2(R2)." ICH Harmonised Guideline. Available at: [Link]

Sources

Validation

Cross-Validating In Vitro Assay Results for E-3F4M-TOA: A Guide to Confirming Covalent Target Engagement

Executive Summary & Mechanistic Rationale Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (hereafter referred to as E-3F4M-TOA ) is a highly reactive thiooxalate derivative. In modern drug discovery, compounds f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate (hereafter referred to as E-3F4M-TOA ) is a highly reactive thiooxalate derivative. In modern drug discovery, compounds featuring thioester or thiooxalate linkages are frequently evaluated as putative targeted covalent inhibitors (TCIs) against enzymes bearing catalytic nucleophiles, such as the cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsins) or ubiquitin ligases [4].

The structural logic of E-3F4M-TOA relies on its thiooxalate warhead. The electrophilic α -keto carbon is highly susceptible to nucleophilic attack by a catalytic cysteine thiolate. This attack forms a tetrahedral intermediate that rapidly collapses, releasing 3-fluoro-4-methoxythiophenol as a leaving group and yielding a stable, covalently acylated enzyme (an ethyl oxalyl adduct).

The Cross-Validation Imperative: While highly potent, sulfur-containing electrophiles and extended aromatic systems frequently exhibit Pan-Assay Interference Compounds (PAINS) behavior [1]. In primary high-throughput screening (HTS) using Fluorescence Resonance Energy Transfer (FRET), these compounds can generate false positives via autofluorescence, inner-filter effects (fluorescence quenching), or non-specific colloidal aggregation [1]. Therefore, a single enzymatic readout is scientifically insufficient. To establish rigorous proof of target engagement and calculate true kinetic parameters ( kinact​/KI​ ), researchers must deploy a self-validating, orthogonal workflow transitioning from biochemical activity to label-free biophysics, and finally to direct structural observation [2].

G A Primary Screen Time-Dependent FRET B Optical Interference Filter (PAINS Check) A->B IC50 & kinact/KI C Label-Free Binding SPR Kinetics B->C Filtered Hits D Covalent Validation Intact Protein MS C->D Irreversible Binding

Fig 1: Orthogonal cross-validation workflow for targeted covalent inhibitors.

Orthogonal Assay Workflows & Step-by-Step Protocols

To objectively evaluate E-3F4M-TOA against a model cysteine protease (e.g., recombinant SARS-CoV-2 Mpro), the following three-pillar protocol system must be executed.

Assay 1: Time-Dependent FRET Enzymatic Assay

Covalent inhibitors do not reach standard equilibrium; their potency increases over time as the irreversible bond forms. Thus, standard IC50​ values are highly assay-dependent and insufficient. We must measure the rate of inactivation ( kinact​ ) and the reversible binding affinity ( KI​ ) [2].

Causality Check: Standard assay buffers use Dithiothreitol (DTT) or β -mercaptoethanol to keep the target cysteines reduced. However, these strong nucleophiles will rapidly destroy the thiooxalate warhead of E-3F4M-TOA. Tris(2-carboxyethyl)phosphine (TCEP) must be substituted, as it reduces disulfides without reacting with electrophiles.

Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100).

  • Enzyme Pre-incubation: Dilute recombinant Mpro to 50 nM in assay buffer. Add E-3F4M-TOA at varying concentrations (0.1 µM to 50 µM).

  • Time-Course Monitoring: Incubate the enzyme-inhibitor mixture for distinct time intervals ( t=0,15,30,60,120 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM of a specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Data Acquisition & Analysis: Measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes to determine initial velocity ( vi​ ). Plot vi​ vs. pre-incubation time to extract the pseudo-first-order rate constant ( kobs​ ), then fit to kobs​=(kinact​×[I])/(KI​+[I]) [2].

Assay 2: Surface Plasmon Resonance (SPR)

To rule out fluorescence quenching or autofluorescence artifacts caused by the fluorinated methoxyphenyl ring of E-3F4M-TOA, label-free SPR is utilized [1]. For a true covalent inhibitor, the SPR sensorgram will show an association phase but zero dissociation when the buffer is washed over the chip.

Protocol:

  • Surface Functionalization: Immobilize Mpro onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a final level of ~3000 Response Units (RU).

  • Analyte Injection: Inject E-3F4M-TOA in running buffer (PBS-T with 2% DMSO) at flow rates of 30 µL/min across a concentration gradient (0.5 µM to 10 µM).

  • Association & Dissociation: Allow 180 seconds for association. Switch to blank running buffer for 600 seconds to monitor dissociation.

  • Validation: A flat dissociation curve (slope ≈0 ) confirms irreversible engagement.

Assay 3: Intact Protein Mass Spectrometry (LC-MS)

The ultimate validation of E-3F4M-TOA's mechanism is the direct observation of the covalent adduct on the target protein [3]. By analyzing the intact protein mass, we can confirm a specific mass shift corresponding to the addition of the ethyl oxalyl group (+101 Da) and the loss of the 3-fluoro-4-methoxythiophenol leaving group.

Protocol:

  • Reaction: Incubate 5 µM Mpro with 50 µM E-3F4M-TOA in 20 mM Ammonium Acetate (pH 7.5) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove excess unreacted compound and leaving group.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged m/z envelope into a neutral intact mass spectrum [3].

G N1 Target Enzyme (Mpro Cys145-SH) N3 Non-Covalent Complex (Reversible Binding: KI) N1->N3 N2 E-3F4M-TOA (Thiooxalate Electrophile) N2->N3 N4 Tetrahedral Intermediate N3->N4 Nucleophilic Attack N5 Covalent Adduct (+101 Da) (Ethyl Oxalyl-Enzyme) N4->N5 kinact N6 Leaving Group Cleaved (3-Fluoro-4-methoxythiophenol) N4->N6 Elimination

Fig 2: Proposed covalent acylation mechanism of E-3F4M-TOA by a catalytic cysteine.

Quantitative Data Comparison

The following table summarizes the expected cross-validation profile for E-3F4M-TOA against Mpro, contrasting a true covalent mechanism with a hypothetical PAINS artifact profile.

Assay ModalityMetric EvaluatedE-3F4M-TOA (True Covalent Profile)Hypothetical PAINS Artifact Profile
FRET Enzymatic IC50​ (No Pre-incubation)12.5 µM1.2 µM
FRET Enzymatic IC50​ (60 min Pre-incubation)0.8 µM (Time-dependent shift)1.2 µM (No time dependence)
FRET Enzymatic kinact​/KI​ 4.5×103 M−1s−1 N/A (Does not fit covalent model)
SPR Binding Dissociation Phase ( koff​ ) <10−5 s−1 (Irreversible)Fast off-rate or non-specific bulk shift
Intact LC-MS Mass Shift ( Δ Mass)+101.1 Da (Acylation confirmed)0 Da (No covalent modification)

Data Interpretation: The dramatic shift in IC50​ upon pre-incubation in the FRET assay suggests covalent binding, but it is the flat dissociation curve in SPR that rules out optical interference. Finally, the exact +101.1 Da mass shift observed via Intact MS definitively proves that the target cysteine has attacked the thiooxalate, displacing the fluorinated thiophenol leaving group [3, 4].

References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHahv_PKVIoh8RdIprwv-zTRmPeBSK3VA0qiq5I6NKLYC7NmA630bqSdcFYJ_DQvvCNVeK68d6ibLLsLcs9tJcgW2TVYo1Tj3Swp0PM-ejCjP9J15wLPnxWyYec7evqx0eIhQ9JwDIltmirD9YHh1mERF0sA==]
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors.National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwKpRXlkJouRwcL_gNozhJ6xqumUfFxyWNW85DTvGjEtJF0PTyFEHHQ9LrLC3SKrombjr2eT_FiqRkpCpGSIavB2rnti71nygTCFA1UjyiUd-DmCyoLx1rUpuGoN2j7ZTHYm8gJDN5Q3cnRmKM]
  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJw5zziFisoXCdZE7CHMjQ9YSbhJ_DyPAEUz5tQJCWiJG0PQVA_pfH4qEbDzFqy2U3HvK4j2qa4qHwPGqKiJbNWR1PnLzhEy_lYUnbmbBnP3bIMFh4BKN0u2UGX7ncbDQH3mq7AgmnE5I=]
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDgXhbPaOEUy7m7frboG9-FsozN20Sv0bDi9zgoKpXU5SSEzBGsewSNGB-Rc13bWTN2utrm7M-hdTV0l3zPWvsUULsNwoPSBUo81kgau3bLzzRfVZ4Cfh6ISUlk7G9777G3MR--aFH7cYu2Ag=]
Comparative

A Comparative Analysis of the Reactivity of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate and Standard Oxo-acetates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug discovery, the nuanced reactivity of functionalized building blocks is of paramount importance. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the nuanced reactivity of functionalized building blocks is of paramount importance. This guide provides an in-depth technical comparison of the reactivity of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate against standard, unsubstituted aryl and alkyl oxo-acetates. By understanding the electronic and steric influences of the fluoro and methoxy substituents, researchers can better predict and control reaction outcomes, leading to more efficient and targeted molecular design.

Foundational Reactivity of Oxo-acetates: A Dual Electrophilic Character

Standard oxo-acetates, such as ethyl 2-oxoacetate and ethyl 2-phenyl-2-oxoacetate, are characterized by two adjacent electrophilic centers: the ketone and the ester carbonyl carbons. This structure makes them versatile substrates for a variety of nucleophilic attacks, primarily governed by the principles of nucleophilic acyl substitution.[1][2] The general reactivity of these compounds is dictated by the polarization of the carbonyl groups and the stability of the tetrahedral intermediate formed upon nucleophilic attack.[3][4]

The primary reaction pathway for oxo-acetates is nucleophilic acyl substitution at the ester carbonyl. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent reformation of the carbon-oxygen double bond results in the expulsion of the leaving group (in this case, an ethoxide).[2] The relative reactivity of different carboxylic acid derivatives in these reactions is well-established, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally amides.[5]

The Influence of Aromatic Substitution: A Deeper Look at Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

The introduction of a substituted arylthio group, as in Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate, significantly modulates the reactivity profile compared to simple alkyl or unsubstituted aryl oxo-acetates. The electronic properties of the 3-fluoro and 4-methoxy substituents on the phenyl ring play a crucial, and somewhat opposing, role in determining the electrophilicity of the adjacent carbonyl carbons.

Electronic Effects of Substituents
  • Fluorine (at the 3-position): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring by pulling electron density away from it.[6] This inductive withdrawal of electron density extends to the sulfur atom and, consequently, to the adjacent carbonyl carbons, increasing their electrophilicity and making them more susceptible to nucleophilic attack.

  • Methoxy Group (at the 4-position): The methoxy group exhibits a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, and more significantly, it has a strong electron-donating resonance effect (+R) due to the presence of lone pairs on the oxygen atom that can be delocalized into the aromatic ring. This resonance effect increases the electron density of the ring, which can partially counteract the inductive effect of the fluorine atom.

The net electronic effect on the reactivity of the oxo-acetate moiety is a balance of these opposing forces. The precise impact on reaction rates can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions sensitive to electron density at the reaction center, a positive rho (ρ) value indicates that electron-withdrawing groups accelerate the reaction, while a negative ρ value signifies that electron-donating groups are accelerating.

Comparative Reactivity: Experimental Insights

Hydrolysis Rates

The base-catalyzed hydrolysis of esters is a classic example of nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the acyl group. For substituted aryl benzoates, electron-withdrawing groups have been shown to increase the rate of hydrolysis.[7]

Table 1: Predicted Relative Hydrolysis Rates

CompoundSubstituentsExpected Relative Rate of HydrolysisRationale
Ethyl 2-(phenyl)sulfanyl-2-oxo-acetateNoneBaselineStandard for comparison.
Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate3-Fluoro, 4-MethoxyFaster than baselineThe strong inductive effect of the fluorine atom is expected to outweigh the resonance donation of the methoxy group, leading to a net electron withdrawal and increased electrophilicity of the carbonyl carbons.
Ethyl 2-oxoacetateAlkyl (no aryl group)Slower than aryl analoguesThe absence of an electron-withdrawing aryl group generally leads to lower reactivity in nucleophilic acyl substitutions.
Reactions with Other Nucleophiles

The enhanced electrophilicity of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is also expected to translate to faster reactions with other nucleophiles, such as amines and thiols. For instance, in the synthesis of quinoxalinones from α-ketoesters and o-phenylenediamine, the rate-determining step is often the initial nucleophilic attack.[8] A more electrophilic keto-ester would be expected to undergo this reaction more readily.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following detailed experimental protocols.

Synthesis of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

A reliable method for the synthesis of aryl sulfanyl oxo-acetates involves the reaction of the corresponding thiol with an appropriate electrophile like ethyl chlorooxoacetate.

Materials:

  • 3-Fluoro-4-methoxythiophenol

  • Ethyl chlorooxoacetate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxythiophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the solution with stirring.

  • In a separate flask, prepare a solution of ethyl chlorooxoacetate (1.05 eq) in anhydrous DCM.

  • Add the ethyl chlorooxoacetate solution dropwise to the thiophenol solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Hydrolysis Experiment

This protocol allows for the direct comparison of the hydrolysis rates of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate and a standard oxo-acetate.

Materials:

  • Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

  • Ethyl 2-(phenyl)sulfanyl-2-oxo-acetate (as a standard)

  • 1 M Sodium Hydroxide solution

  • Ethanol

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of each oxo-acetate (e.g., 10 mM) in ethanol.

  • Prepare a buffered aqueous solution at a constant pH (e.g., pH 10) or use a dilute NaOH solution.

  • Equilibrate the spectrophotometer and the reaction solutions to a constant temperature (e.g., 25 °C).

  • In a quartz cuvette, mix the buffer/NaOH solution with a small aliquot of the oxo-acetate stock solution to initiate the hydrolysis.

  • Immediately begin monitoring the change in absorbance at a wavelength corresponding to the formation of the thiophenolate anion or the disappearance of the ester.

  • Record the absorbance data over time until the reaction is complete.

  • Calculate the pseudo-first-order rate constant (k_obs) by fitting the absorbance vs. time data to an exponential decay function.

  • Repeat the experiment for the standard oxo-acetate under identical conditions.

  • Compare the k_obs values to determine the relative reactivity.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the primary reaction pathway for the compounds discussed.

Caption: General mechanism of nucleophilic acyl substitution on an oxo-acetate.

Conclusion

The strategic placement of a fluorine and a methoxy group on the arylthio moiety of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate creates a molecule with enhanced reactivity towards nucleophiles compared to standard oxo-acetates. The dominant electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the carbonyl centers, making them more susceptible to attack. This heightened reactivity can be harnessed by synthetic chemists to achieve faster reaction times and potentially milder reaction conditions. For drug development professionals, understanding these subtle electronic modulations is key to designing molecules with tailored reactivity and metabolic stability profiles. Further quantitative kinetic studies are encouraged to precisely delineate the reactivity differences and to fully exploit the synthetic potential of this and related functionalized oxo-acetates.

References

  • Bender, M. L. (1960).
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The kinetics and mechanism of the alkaline hydrolysis of ethyl and phenyl benzoates in aqueous dioxan. Journal of the Chemical Society, 1824-1831.
  • Hogg, J. L., Phillips, M. B., & Jergens, D. E. (1977). Substituent effects on the mechanism of the general base-catalyzed hydrolysis of substituted phenyl acetates. The Journal of Organic Chemistry, 42(14), 2459–2463.
  • Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 90(10), 2622–2637.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Asadi, M., & Ebrahimi, S. (2012). An efficient synthesis of quinoxaline derivatives catalyzed by silica sulfuric acid. Chinese Chemical Letters, 23(5), 547-550.
  • Prakash, G. K. S., & Mathew, T. (2010). Fluorine in medicinal chemistry. Chemical Reviews, 110(6), 3461–3496.
  • Guthrie, J. P. (1978). Tetrahedral intermediates and the mechanism of ester hydrolysis. Accounts of Chemical Research, 11(5), 191-198.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(5), 754-758. [Link]

  • Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. (2018). Macromolecules, 51(15), 5898-5906. [Link]

  • Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. (2005). The Journal of Organic Chemistry, 70(4), 1328-1339. [Link]

  • Nucleophilic Acyl Substitution. (2021, April 8). Chad's Prep. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Molecules, 30(2), 434. [Link]

  • 21.2 Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. (2005). Organic & Biomolecular Chemistry, 3, 597-602. [Link]

  • RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis. (2025, September 6). bioRxiv. [Link]

  • Kinetic study of hydrolysis of ethyl acetate using caustic soda. (2018). Journal of Engineering and Applied Sciences, 13(10), 3469-3474. [Link]

  • Nucleophilic Acyl Substitution. Organic Chemistry. [Link]

  • Solvent-free synthesis of some ethyl arylglyoxylates. (2008). Chinese Chemical Letters, 19(12), 1413-1415. [Link]

  • Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initiators. (2020). Polymer Chemistry, 11(23), 3847-3851. [Link]

  • Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Part 2. (2024). Chemistry of Heterocyclic Compounds, 60(5), 499-528. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate proper disposal procedures

Operational Guide: Handling and Disposal of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive synthetic intermediates. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a specialized α -keto thioester utilized as a potent electrophilic building block. While its reactivity is a tremendous asset in the synthesis of complex pharmaceuticals, it presents acute logistical and safety challenges during disposal.

This guide provides a comprehensive, field-proven framework for the safe management and destruction of this compound, prioritizing mechanistic understanding over rote memorization.

Part 1: Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand its kinetic and thermodynamic vulnerabilities. Thioesters lack the resonance stabilization characteristic of standard oxygen esters, leaving the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack[1].

The table below summarizes the structural hazards of this specific molecule and dictates our operational boundaries:

Functional GroupChemical BehaviorOperational & Disposal Implication
α -Keto Thioester Highly electrophilic; rapid nucleophilic addition-elimination[1].Extremely moisture-sensitive. Must be kept out of aqueous waste streams to prevent unintended degradation.
Thioether Linkage Hydrolyzes to yield 3-fluoro-4-methoxythiophenol[2].Thiophenols are highly toxic and malodorous. Requires secondary containment and oxidative quenching protocols for spills.
Aromatic Fluorine Strong C-F bond resists standard low-temp degradation.Mandates high-temperature rotary kiln incineration (>1100°C) to prevent the release of persistent fluorinated pollutants.

Part 2: Mechanism of Degradation

The primary risk during the storage and disposal of Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is unintended hydrolysis. Because thioester hydrolysis is thermodynamically highly favorable[3], exposure to ambient moisture or aqueous waste streams will trigger a cleavage event. This reaction releases 3-fluoro-4-methoxythiophenol—a volatile, highly toxic gas with an extremely low odor threshold.

G A Ethyl 2-(3-fluoro-4-methoxyphenyl) sulfanyl-2-oxo-acetate C Tetrahedral Intermediate A->C Nucleophilic Attack F High-Temp Incineration (>1100°C) A->F Intact Disposal (SOP) B H2O (Ambient Moisture) B->C D 3-fluoro-4-methoxythiophenol (Volatile & Toxic) C->D C-S Bond Cleavage E Ethyl hydrogen oxalate C->E C-S Bond Cleavage D->F Halogen/Sulfur Waste Stream

Hydrolysis pathway of the thioester highlighting toxic thiophenol generation and disposal routing.

Part 3: Standard Operating Procedure (SOP) for Disposal

To prevent the hazardous pathway illustrated above, the compound must be disposed of intact. The following protocol is a self-validating system designed to isolate the compound from nucleophiles until thermal destruction.

Step 1: Source Segregation

  • Action: Isolate the compound in a dedicated "Halogenated and Sulfur-Containing Organic Waste" stream.

  • Causality: Mixing this compound with general aqueous or basic waste will trigger rapid hydrolysis, generating hazardous thiophenol gas and potentially pressurizing the waste container[3].

Step 2: Primary Packaging

  • Action: Transfer the material into a chemically compatible, thoroughly dried High-Density Polyethylene (HDPE) or amber glass container.

  • Causality: HDPE prevents the permeation of potential sulfurous odors, while amber glass protects the α -keto moiety from potential photochemical degradation. Never use metal containers, as thiols (if generated) can react with metals to form pyrophoric sulfides.

Step 3: Secondary Containment & Storage

  • Action: Store the primary container in a ventilated, hermetically sealed secondary bin containing a layer of activated carbon.

  • Causality: The activated carbon acts as a self-validating failsafe. It aggressively adsorbs fugitive thiol vapors if the primary container seal fails, protecting laboratory personnel from inhalation hazards.

Step 4: Final Destruction Routing

  • Action: Manifest the waste exclusively for commercial high-temperature incineration equipped with flue-gas desulfurization (FGD) and acid gas scrubbers.

  • Causality: Incineration above 1100°C is strictly required to break the robust C-F bond. The scrubbers are necessary to neutralize the resulting hydrogen fluoride (HF) and sulfur oxides (SO x​ ) generated during combustion.

Part 4: Spill Response and Chemical Quenching Protocol

In the event of a spill, the compound's surface area increases, maximizing its exposure to ambient atmospheric moisture and accelerating toxic hydrolysis. Immediate chemical quenching is required.

  • Evacuation & PPE: Evacuate the immediate area. Responders must wear an ABEK-P3 filtered respirator (specifically rated for acidic gases and sulfur compounds) and heavy-duty nitrile gloves.

  • Physical Containment: Surround and cover the spill with dry sand or a commercial inert absorbent (e.g., vermiculite). Do not use water or damp towels.

  • In-Situ Oxidative Quenching: Slowly apply a 5–10% sodium hypochlorite (bleach) solution directly to the absorbed spill bed.

    • Causality: Bleach rapidly oxidizes the highly volatile and toxic thiophenol into a non-volatile, water-soluble sulfonic acid. This neutralizes the inhalation hazard and halts further nucleophilic reactions.

  • Validation of Decontamination: The area is considered successfully decontaminated when the distinct "skunk/garlic" odor of the thiol is completely neutralized. Because the human olfactory system can detect thiophenols at parts-per-billion (ppb) levels, the absence of odor serves as a highly sensitive, self-validating indicator that the oxidative quench was successful.

  • Cleanup: Sweep the quenched, absorbed matrix into a solid waste container and route it for incineration as outlined in Part 3.

References

  • Thioester - Wikipedia Source: Wikipedia URL:[Link]

  • A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate

As a Senior Application Scientist, I approach the handling of highly functionalized organic intermediates not merely as a compliance exercise, but through the lens of mechanistic toxicology. Ethyl 2-(3-fluoro-4-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly functionalized organic intermediates not merely as a compliance exercise, but through the lens of mechanistic toxicology. Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate is a complex molecule featuring three distinct reactive moieties, each dictating specific personal protective equipment (PPE) and engineering controls. Understanding why we protect ourselves ensures a self-validating safety culture[1].

Mechanistic Hazard Profile

To select the appropriate PPE, we must first understand the chemical's mechanism of action upon biological exposure:

  • The Sulfanyl (Thioester) Linkage: Organic sulfides are notorious for their low olfactory thresholds and their potential to act as potent dermal sensitizers. They can easily penetrate lipid bilayers.

  • The 2-Oxo-acetate (Glyoxylate) Group: This highly electrophilic carbonyl center readily undergoes nucleophilic attack. Upon contact with unprotected skin or ocular tissue, it can covalently bind to primary amines in keratin or corneal proteins, leading to severe irritation or chemical burns.

  • The Fluorinated Aromatic Ring: The inclusion of the 3-fluoro-4-methoxyphenyl group significantly increases the molecule's lipophilicity. This enhances its ability to permeate standard lipid bilayers and thin, non-specialized glove materials.

Quantitative PPE & Engineering Controls Matrix

To mitigate these risks, the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I mandates a rigorous hazard assessment to select appropriate PPE[2]. The table below outlines the quantitative specifications required for handling this compound.

Control CategorySpecification / Equipment TypeMechanistic Rationale & Standard
Engineering Control Chemical Fume Hood (Face Velocity: 80–120 FPM)Prevents inhalation of volatile thio-vapors. ANSI/AIHA Z9.5 dictates 80-120 FPM for optimal capture without creating turbulent eddy currents[3].
Hand Protection Primary: Butyl Rubber (≥15 mil)Alternative: Double Nitrile (≥8 mil each)The lipophilic fluorinated aromatic ring can rapidly permeate thin nitrile. Butyl rubber provides superior resistance to electrophilic esters and sulfides[4].
Eye/Face Protection Indirect-Vented Chemical Splash GogglesProtects against micro-aerosolization. Standard safety glasses are insufficient for electrophilic liquids. Mandated by OSHA 29 CFR 1910.133[5].
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesPrevents dermal absorption from splashes. FR is required if the compound is dissolved in flammable organic solvents (e.g., THF, DCM)[2].
Respiratory N/A if handled in a certified fume hood.If a hood is unavailable, a full-face respirator with organic vapor (OV) cartridges is required per OSHA 29 CFR 1910.134[2].

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol comes from its reproducibility. Follow this step-by-step methodology for transferring and reacting Ethyl 2-(3-fluoro-4-methoxyphenyl)sulfanyl-2-oxo-acetate.

Step 1: Pre-Operational Verification

Before opening the chemical container, verify the fume hood monitor reads between 80 and 120 feet per minute (FPM)[3]. Do not proceed if the alarm is sounding or if the flow is below 80 FPM, as this will fail to capture the dense thioester vapors[6].

Step 2: PPE Donning Sequence
  • Body: Inspect the FR lab coat for tears and button it completely to the neck.

  • Eyes: Put on indirect-vented splash goggles. Ensure a tight seal against the face to prevent vapor intrusion[5].

  • Hands (Inner): Don the inner layer of standard nitrile gloves (4-6 mil).

  • Hands (Outer): Don the outer layer of heavy-duty nitrile (≥8 mil) or butyl rubber gloves. Pull the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[4].

Step 3: Active Handling and Transfer
  • Place the chemical container inside secondary containment (e.g., a polyethylene tray) within the fume hood.

  • Keep the sash as low as possible (typically 18 inches or lower) to maximize the physical barrier and maintain optimal face velocity[6].

  • Use a positive displacement pipette or a glass syringe for liquid transfers to prevent aerosolization of the electrophilic oxo-acetate.

  • Cap all vials immediately after transfer to minimize the release of volatile sulfur compounds.

Step 4: Doffing and Decontamination
  • Remove the outer gloves inside the fume hood, turning them inside out to trap any microscopic chemical residue. Dispose of them in a designated solid hazardous waste bin.

  • Remove the inner gloves, followed by the goggles and lab coat.

  • Wash hands and forearms immediately with soap and water[7].

Spill Response and Disposal Plan

Thioesters and fluorinated organics require strict environmental stewardship.

Spill Protocol:

  • Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Don full PPE (including an OV respirator if outside the hood).

  • Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do NOT use paper towels, as the high surface area can exacerbate vapor release.

  • Odor Neutralization: For residual thioester odor on surfaces, apply a dilute, mild oxidizing agent (like 1-3% sodium hypochlorite) to convert the sulfide to a less volatile, less odorous sulfoxide. Caution: Ensure no incompatible solvents (like acids or ammonia) are present before applying bleach.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

Waste Disposal: Do not mix this chemical with general organic waste. The presence of sulfur and fluorine dictates that it must be segregated into a dedicated "Halogenated/Sulfur-Containing Organic Waste" carboy to prevent incompatible reactions and ensure proper high-temperature incineration by your environmental health and safety (EHS) team[8].

Visualization: Safety Decision and Operational Workflow

Workflow A Hazard Assessment (Lipophilic Thioester) B Verify Engineering Controls Face Velocity: 80-120 FPM A->B C Don PPE (Butyl/Nitrile Gloves, Goggles) B->C D Execute Chemical Transfer Inside Fume Hood C->D E Spill or Exposure? D->E F Neutralize & Contain (Mild Oxidizer) E->F Yes G Segregate Waste (Halogenated/Sulfur) E->G No F->G H Doff PPE & Wash G->H

Operational workflow for handling reactive fluorinated thioesters.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection | Source: nih.gov |[Link]

  • A Guide to Fume Hood Codes and Standards | Source: laboratorydesign.com |[Link]

  • Personal Protective Equipment - OSHA | Source: osha.gov |[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory | Source: nih.gov |[Link]

  • Safety Corner - American Chemical Society | Source: acs.org |[Link]

Sources

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